OUP-186
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H30ClN3S |
|---|---|
分子量 |
368.0 g/mol |
IUPAC 名称 |
3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI 键 |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCSC(=NCCCCC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of OUP-186 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a non-imidazole antagonist of the histamine H3 receptor (H3R) that has demonstrated significant anti-cancer properties, particularly in breast cancer models. This technical guide delineates the mechanism of action of this compound in cancer cells, focusing on its role in inhibiting cell proliferation and inducing apoptosis. The information presented herein is a synthesis of current research findings, aimed at providing a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document details the core mechanism of this compound, provides quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the antagonism of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor that has been implicated in the proliferation of various cancer cells. By selectively binding to and inhibiting the H3R, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
The primary mechanism of action of this compound in breast cancer cells is the induction of caspase-dependent apoptosis.[1] This process is initiated by the inhibition of H3R, which leads to a signaling cascade culminating in the activation of effector caspases, specifically caspase-3 and caspase-7.[1] These caspases are key executioners of apoptosis, responsible for the cleavage of cellular proteins and the subsequent dismantling of the cell.
Studies have shown that this compound is effective in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, indicating a broad potential for its therapeutic application.[1] The antagonistic action of this compound on H3R has been shown to be potent and selective, with no activity observed at the histamine H4 receptor (H4R).[1]
Quantitative Data Summary
The efficacy of this compound has been quantified in in vitro studies. The following tables summarize the key quantitative data regarding its anti-proliferative and pro-apoptotic effects.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Compound | IC50 (48h) | Primary Effect |
| MDA-MB-231 | ER- | This compound | ~10 µM | Suppression of proliferation, Induction of apoptosis |
| MCF-7 | ER+ | This compound | ~10 µM | Suppression of proliferation, Induction of apoptosis |
| MDA-MB-231 | ER- | Clobenpropit | ~50 µM | Suppression of proliferation |
| MCF-7 | ER+ | Clobenpropit | ~50 µM | Suppression of proliferation |
Data sourced from Tanaka S, et al. (2016).[1]
Signaling Pathway
The proposed signaling pathway for this compound's mechanism of action is initiated by its antagonism of the H3R. This inhibition is hypothesized to disrupt downstream signaling that normally promotes cell survival and proliferation, leading to the activation of the intrinsic apoptotic pathway.
References
OUP-186: A Technical Guide to its Function as a Histamine H3 Receptor Antagonist in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a potent and selective antagonist of the human histamine H3 receptor (H3R). This document provides a comprehensive technical overview of the function of this compound, with a primary focus on its anti-proliferative and pro-apoptotic effects in breast cancer cells. This compound has demonstrated efficacy in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, suggesting a broad potential therapeutic application. Its mechanism of action involves the inhibition of H3R signaling, leading to the induction of caspase-dependent apoptosis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways involved.
Introduction
Histamine, a well-known mediator of inflammatory and allergic responses, has been increasingly implicated in the pathophysiology of various cancers, including breast cancer. The expression of histamine receptors, particularly the H3 receptor, has been identified in breast cancer cells and is associated with tumor proliferation. This compound is a non-imidazole antagonist that selectively targets the human H3R, offering a potential therapeutic strategy for cancers dependent on this signaling pathway.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the human histamine H3 receptor. It displays no significant activity at the histamine H4 receptor[1].
| Parameter | Value | Cell Line/System | Reference |
| pA2 (human H3R) | 9.6 | In vitro human H3R assay | [2] |
| IC50 (Cell Proliferation) | ~10 µM (at 48h) | MDA-MB-231 (ER-) & MCF-7 (ER+) | [1] |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action in Breast Cancer
The primary mechanism of action of this compound in breast cancer cells is the antagonism of the histamine H3 receptor, which leads to the suppression of cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the growth of both ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer cell lines[1]. This effect is in contrast to the proliferative stimulus observed upon H3R activation by agonists. Treatment with this compound effectively blocks the increased proliferation induced by the H3R agonist (R)-(-)-α-methylhistamine[1].
Induction of Apoptosis
A key function of this compound is its ability to potently induce programmed cell death, or apoptosis, in breast cancer cells. This is achieved through the activation of the caspase cascade, specifically involving caspase-3 and caspase-7[1][3][4].
Signaling Pathways
While the precise downstream signaling pathways modulated by this compound in breast cancer are still under full investigation, antagonism of the Gi-coupled H3R is expected to influence key intracellular signaling cascades that regulate cell survival and proliferation. Based on the known functions of H3R in other cell types and the general mechanisms of cancer cell signaling, the PI3K/Akt/mTOR and MEK/ERK pathways are putative targets.
Figure 1: Putative Signaling Pathway of this compound in Breast Cancer Cells. This diagram illustrates the antagonistic action of this compound on the H3R, leading to the induction of apoptosis via caspase-3/7 activation and the potential inhibition of pro-survival signaling pathways. Dashed lines represent pathways presumed to be inhibited by this compound's antagonism of H3R.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 (ER-negative) and MCF-7 (ER-positive) human breast cancer cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caspase-3/7 Activity Assay
-
Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Treatment: Cells are treated with this compound or a vehicle control.
-
Assay: After the desired treatment period (e.g., 24-48 hours), caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions. The assay reagent, containing a pro-luminescent or pro-fluorescent caspase-3/7 substrate, is added to the wells.
-
Measurement: Luminescence or fluorescence is measured using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.
Figure 2: General Experimental Workflow for In Vitro Analysis of this compound. This flowchart outlines the key steps in assessing the effects of this compound on breast cancer cell proliferation and apoptosis.
In Vivo Efficacy, Pharmacokinetics, and Safety
As of the current literature review, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of breast cancer. Furthermore, information regarding its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its safety and toxicity profile has not been reported. These data are critical for the further development of this compound as a potential therapeutic agent.
Clinical Development
There is currently no publicly available information on any clinical trials of this compound for the treatment of breast cancer or any other indication.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent and selective antagonism of the human histamine H3 receptor. Its ability to inhibit proliferation and induce caspase-dependent apoptosis in both ER+ and ER- breast cancer cell lines highlights its potential as a novel therapeutic agent. Further research is warranted to elucidate the precise downstream signaling pathways, evaluate its in vivo efficacy, and characterize its pharmacokinetic and safety profiles to support its potential progression into clinical development.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
OUP-186: A Technical Guide to a Novel Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a potent and selective, non-imidazole antagonist of the human and rat histamine H3 receptor (H3R).[1] This document provides a comprehensive technical overview of this compound, summarizing its known biological activities and providing detailed experimental protocols for the characterization of H3R antagonists. Due to the limited publicly available data specific to this compound, this guide combines the available information on this compound with established methodologies for evaluating compounds targeting the H3 receptor. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neuromodulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders.
This compound has been identified as a high-affinity and selective antagonist for the H3 receptor.[1] Its non-imidazole structure is a notable feature, as this may circumvent some of the liabilities associated with earlier imidazole-containing H3R antagonists. Research has indicated its potential as an anti-proliferative agent in breast cancer cells.[1]
Quantitative Data for this compound
The publicly available quantitative data for this compound is currently limited. The following table summarizes the known inhibitory concentration.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | ~10 µM | MDA-MB-231 (ER-) and MCF7 (ER+) human breast cancer cells | 48-hour incubation | [1] |
Note: Further quantitative data on the binding affinity (Ki) of this compound at the histamine H3 receptor and its potency (EC50/IC50) in functional assays such as cAMP accumulation or GTPγS binding assays are not available in the public domain at the time of this writing.
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Its activation initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release.
Experimental Protocols
The following are detailed, representative protocols for the characterization of histamine H3 receptor antagonists. These methodologies are standard in the field and are applicable for evaluating compounds like this compound.
Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)
This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
References
OUP-186: A Technical Guide to a Novel Histamine H3 Receptor Antagonist for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes detailed experimental protocols for its synthesis and for assays used to characterize its biological activity, specifically its impact on cancer cell viability and the induction of apoptosis. Furthermore, this document presents a putative signaling pathway illustrating the mechanism by which this compound may exert its anti-cancer effects, along with workflows for its synthesis and biological evaluation, all visualized using the DOT language for clarity and reproducibility.
Structure and Properties of this compound
This compound, chemically known as N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, is characterized by a central S-alkyl-N-alkylisothiourea core. This structural feature distinguishes it from imidazole-based H3R antagonists.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C19H30ClN3S | Calculated |
| Molecular Weight | 384.0 g/mol | Calculated |
| Core Structure | S-alkyl-N-alkylisothiourea | [1] |
Pharmacological Properties
This compound is a selective antagonist of the histamine H3 receptor and exhibits no activity at the histamine H4 receptor.[2] Its primary characterized biological effect is the inhibition of cancer cell proliferation.
| Property | Value | Cell Line(s) | Reference |
| Target | Histamine H3 Receptor (H3R) | - | [2] |
| Activity | Antagonist | - | [2] |
| IC50 (48h) | ~10 µM | MDA-MB-231, MCF-7 | [2] |
Biological Activity: Anti-proliferative and Pro-apoptotic Effects
This compound has been shown to suppress the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.[2] This anti-proliferative effect is accompanied by the induction of apoptosis, mediated through the activation of caspase-3 and caspase-7.[2]
Quantitative Data Summary
| Cell Line | Receptor Status | This compound IC50 (48h) | Clobenpropit IC50 (48h) | Reference |
| MDA-MB-231 | ER- | ~10 µM | ~50 µM | [2] |
| MCF-7 | ER+ | ~10 µM | ~50 µM | [2] |
Proposed Mechanism of Action: Signaling Pathway
The precise signaling pathway by which this compound induces apoptosis in breast cancer cells has not been fully elucidated. However, studies on other H3R antagonists in cancer models suggest a plausible mechanism involving the inhibition of pro-survival signaling pathways. Antagonism of H3R, a G protein-coupled receptor (GPCR), may lead to the downregulation of the PI3K/Akt/mTOR and MEK/ERK signaling cascades, both of which are critical for cell survival and proliferation. Inhibition of these pathways can lead to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases 3 and 7.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a three-step process starting from 4-(4-chlorophenyl)butylamine, utilizing 2-nitrophenylacetyl isothiocyanate (NPAI) as a key reagent.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Step 1: Formation of the Thiourea Intermediate. To a solution of 4-(4-chlorophenyl)butylamine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of 2-nitrophenylacetyl isothiocyanate (NPAI). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude thiourea intermediate.
-
Step 2: Intramolecular Cyclization and Amide Cleavage. The crude thiourea intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide). The reaction mixture is heated at reflux for 4-6 hours. This step facilitates an intramolecular cyclization followed by cleavage of the 2-nitrophenylacetyl group, yielding the isothiourea intermediate. After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent.
-
Step 3: Alkylation. The isothiourea intermediate is dissolved in a polar aprotic solvent (e.g., acetone) with a base (e.g., potassium carbonate). A suitable 3-piperidinopropanol derivative (e.g., 1-(3-chloropropyl)piperidine) is added, and the mixture is heated at reflux for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to afford this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of breast cancer cell lines.
Caption: Workflow for the cell viability (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Caspase-3/7 Activation Assay
This is a general protocol to measure the activity of executioner caspases in response to this compound treatment.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-231 or MCF-7 cells in a 96-well, clear-bottom, white-walled plate at a density of 10,000 cells per well. After 24 hours, treat the cells with this compound at its IC50 concentration and a vehicle control.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate for caspase-3/7).
-
Assay Procedure: After the desired treatment period (e.g., 24 or 48 hours), add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated control cells.
Conclusion
This compound represents a promising lead compound in the development of novel anti-cancer therapeutics. Its distinct non-imidazole structure and its potent activity against breast cancer cell lines, mediated through the induction of apoptosis, warrant further investigation. The experimental protocols and the proposed mechanism of action detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions and signaling pathways involved in its anti-tumor activity in breast cancer and other malignancies.
References
OUP-186: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines. This document provides a detailed overview of the discovery, synthesis, and biological evaluation of this compound, including comprehensive experimental protocols and quantitative data.
Discovery and Rationale
This compound was developed as a selective antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1] Beyond its role in neurotransmission, emerging evidence has implicated the H3 receptor in the proliferation of certain cancer cells, including breast cancer.[1] The development of non-imidazole-based antagonists like this compound was pursued to improve upon the pharmacokinetic properties and potential for off-target effects associated with earlier imidazole-containing compounds. This compound, which features an S-alkyl-N-alkylisothiourea structure, was identified as a potent antagonist with high selectivity for the human H3 receptor and no activity at the human histamine H4 receptor.[1][2]
Synthesis of this compound
The chemical synthesis of this compound, chemically named N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, has been efficiently achieved in three steps starting from 4-(4-chlorophenyl)butylamine with an overall yield of 74%.[2] The key reagent in this improved synthesis is 2-nitrophenylacetyl isothiocyanate (NPAI), which serves as a superior SCN source compared to previously used reagents like 3-phenylpropanoyl isothiocyanate.[2]
Synthesis Workflow
Experimental Protocol for Synthesis
Step 1: N-[4-(4-Chlorophenyl)butyl]-N'-(2-nitrophenylacetyl)thiourea A solution of 2-nitrophenylacetyl isothiocyanate (NPAI) in toluene is added dropwise to a solution of 4-(4-chlorophenyl)butylamine in toluene at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography. The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield the thiourea intermediate.[2]
Step 2: S-alkylation To a suspension of the thiourea intermediate in acetone, 1-(3-bromopropyl)piperidine is added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then evaporated under reduced pressure.
Step 3: Deprotection to yield this compound The crude product from the previous step is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to afford this compound.[2]
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inhibitor of proliferation in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.[1] Its mechanism of action involves the induction of caspase-dependent apoptosis.[1]
Signaling Pathway
Quantitative Data
The anti-proliferative activity of this compound was compared to clobenpropit, a known imidazole-containing H3R antagonist.
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MDA-MB-231 | ~10[1] |
| MCF-7 | ~10[1] | |
| Clobenpropit | MDA-MB-231 | ~50[1] |
| MCF-7 | ~50[1] |
Experimental Protocols
Cell Proliferation Assay
This protocol is a general representation based on standard methods and the information available for this compound.
-
Cell Culture: Human breast cancer cell lines MDA-MB-231 and MCF-7 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or clobenpropit. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: After the incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caspase-3/7 Activation Assay
This protocol outlines the general steps to measure the induction of apoptosis by this compound.
-
Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded in 96-well white-walled plates at a suitable density.
-
Compound Treatment: Cells are treated with this compound at a concentration known to induce apoptosis (e.g., around the IC50 value).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24 hours) to allow for the induction of apoptosis.
-
Assay Procedure: The Caspase-Glo® 3/7 Assay reagent is added to each well according to the manufacturer's protocol. The plate is then incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Data Measurement: Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Conclusion
This compound represents a promising lead compound in the development of novel anti-cancer therapeutics targeting the histamine H3 receptor. Its potent and selective activity against breast cancer cell lines, coupled with a well-defined synthetic route, provides a strong foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs.
References
OUP-186: A Technical Guide to its Potential as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
OUP-186 is a non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant potential as an anti-cancer agent. Preclinical studies have shown its efficacy in suppressing the proliferation of human breast cancer cell lines and inducing apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its therapeutic targets, mechanism of action, and the experimental basis for these findings. The information is intended to support further research and development of this compound and other H3R antagonists as potential cancer therapeutics.
Introduction to this compound and its Primary Target
This compound has been identified as a potent and selective antagonist of the human histamine H3 receptor (H3R).[1] Unlike earlier imidazole-containing H3R antagonists, this compound possesses a non-imidazole structure.[1] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[2] Emerging evidence has revealed the expression and functional role of H3R in various cancer types, including breast cancer, suggesting its potential as a therapeutic target in oncology.[3][4][5][6]
Therapeutic Potential in Breast Cancer
The primary therapeutic potential of this compound has been investigated in the context of breast cancer. Studies have shown that this compound can effectively suppress the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1]
Quantitative Data on Anti-proliferative Activity
The anti-proliferative efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in two distinct human breast cancer cell lines, MDA-MB-231 (ER-) and MCF7 (ER+), after 48 hours of treatment. For comparison, the IC50 of clobenpropit, a known imidazole-containing H3R antagonist, was also determined.
| Compound | Cell Line | Estrogen Receptor Status | IC50 (48h) |
| This compound | MDA-MB-231 | Negative (ER-) | ~10 µM |
| This compound | MCF7 | Positive (ER+) | ~10 µM |
| Clobenpropit | MDA-MB-231 | Negative (ER-) | ~50 µM |
| Clobenpropit | MCF7 | Positive (ER+) | ~50 µM |
Table 1: IC50 values of this compound and Clobenpropit in human breast cancer cell lines.[1]
These data indicate that this compound is approximately five times more potent than clobenpropit in inhibiting the proliferation of these breast cancer cell lines.
Mechanism of Action: H3R Antagonism and Apoptosis Induction
The anti-cancer effects of this compound are attributed to its antagonism of the H3R, which leads to the induction of caspase-dependent apoptosis.[1]
Signaling Pathway
The histamine H3 receptor is coupled to the Gi/o family of G proteins.[7] Activation of H3R by its endogenous ligand, histamine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8] H3R activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are often associated with cell survival and proliferation.[8]
As an antagonist, this compound blocks the constitutive activity of the H3R and/or the binding of histamine, thereby inhibiting these downstream pro-survival signals. The precise downstream cascade linking this compound-mediated H3R antagonism to the activation of the apoptotic machinery is an area of ongoing investigation. However, based on the known signaling of Gi/o-coupled receptors, a putative pathway can be proposed.
By blocking the inhibitory effect of H3R on adenylyl cyclase, this compound may lead to an increase in cAMP levels and subsequent activation of PKA. Depending on the cellular context, PKA can have pro-apoptotic effects. Furthermore, inhibition of the PI3K/Akt and MAPK pathways by this compound would remove their pro-survival signals, tipping the cellular balance towards apoptosis. This ultimately culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.
Caption: Putative signaling pathway of this compound in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to evaluate the therapeutic potential of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
MDA-MB-231 and MCF7 human breast cancer cell lines
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 and MCF7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Caspase-3/7 Activation)
This protocol measures the activation of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
MDA-MB-231 and MCF7 cells
-
This compound
-
Culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 or 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plates to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of control cells to determine the fold-increase in caspase activity.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
MDA-MB-231 and MCF7 cells
-
This compound
-
Culture medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the wound at multiple defined locations for each well (time 0).
-
Incubation and Imaging: Incubate the plates at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ). The rate of wound closure in treated cells is then compared to that of the control cells.
Caption: Workflow for in vitro evaluation of this compound.
Other Potential Therapeutic Targets
While the most detailed research on this compound has focused on breast cancer, the role of the H3R in other malignancies suggests a broader therapeutic potential for H3R antagonists. Studies have implicated H3R in the pathophysiology of:
-
Non-Small Cell Lung Cancer (NSCLC): H3R expression has been found to be upregulated in NSCLC, and its inhibition can suppress tumor growth and metastasis.[6]
-
Prostate Cancer: H3R is overexpressed in prostate cancer and is associated with cell proliferation, migration, and invasion.[5]
-
Glioblastoma: Inhibition of H3R has been shown to suppress the growth and invasion of glioblastoma tumor cells.
Further preclinical studies are warranted to explore the efficacy of this compound in these and other cancer types where H3R is expressed and functionally relevant.
Conclusion and Future Directions
This compound is a promising H3R antagonist with demonstrated anti-proliferative and pro-apoptotic activity in human breast cancer cell lines. Its mechanism of action, centered on the inhibition of the H3R and subsequent induction of caspase-dependent apoptosis, presents a novel therapeutic strategy for cancers that overexpress this receptor.
Future research should focus on:
-
Elucidating the detailed downstream signaling cascade of this compound to identify key molecular players and potential biomarkers of response.
-
In vivo studies in animal models of breast cancer and other relevant cancers to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic and pharmacodynamic profiling of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Investigating potential combination therapies where this compound could synergize with existing anti-cancer agents.
The development of this compound and other selective H3R antagonists holds the potential to expand the arsenal of targeted therapies for a range of cancers.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Medicina - Histamine H3 receptor antagonists: therapeutic potential as antineoplastic agents with the ability to overcome chemoresistance in triple negative breast cancer - CONICET [bicyt.conicet.gov.ar]
- 4. Histamine H3 receptor: an emerging target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
No Publicly Available Data on the Effects of OUP-186 on Non-Cancerous Cell Lines
A comprehensive search of scientific literature and public databases has revealed no specific data on the effects of the compound OUP-186 on non-cancerous cell lines. While research has been published on the impact of this compound on cancerous cells, particularly breast cancer cell lines, corresponding studies on non-malignant cells to determine its selectivity and potential toxicity to healthy tissues are not available in the public domain.
The primary focus of existing research has been on the anti-proliferative and apoptotic effects of this compound in cancer cells. One study identified this compound as a histamine H3 receptor antagonist that effectively suppresses the proliferation of MDA-MB-231 and MCF7 breast cancer cells.[1] This effect is mediated through the activation of caspase-3/7, leading to programmed cell death.[1][2] The half-maximal inhibitory concentration (IC50) for this compound in these breast cancer cell lines was reported to be approximately 10 μM after 48 hours of treatment.[1]
However, for a complete toxicological and therapeutic profile of a potential anti-cancer agent, it is crucial to evaluate its effects on non-cancerous cells. Such studies are essential to determine the therapeutic window and potential side effects of the compound. The absence of this information for this compound in published literature prevents a thorough assessment of its safety and selectivity.
Without data on cell viability, apoptosis rates, IC50 values, and the mechanistic effects of this compound on non-cancerous cell lines, it is not possible to construct the requested in-depth technical guide. The core requirements, including quantitative data tables, detailed experimental protocols for non-cancerous cell lines, and signaling pathway diagrams relevant to these cells, cannot be fulfilled.
Further investigation into the preclinical development of this compound may be necessary to uncover any unpublished toxicological data. Such information would likely be found in proprietary industry reports or regulatory filings, which are not typically publicly accessible. Therefore, based on the currently available scientific literature, a detailed guide on the effects of this compound on non-cancerous cell lines cannot be generated.
References
Methodological & Application
Application Notes and Protocols for OUP-186 in Breast Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: OUP-186 is a potent and selective antagonist of the human and rat histamine H3 receptor (H3R).[1][2] It is a non-imidazole compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1][2] These findings suggest that this compound may be a valuable research tool for investigating the role of the H3R in cancer and as a potential therapeutic agent. This document provides detailed protocols for the culture of relevant breast cancer cell lines and the experimental use of this compound to assess its impact on cell proliferation and apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in breast cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 Value | Effect |
| This compound | MDA-MB-231 (ER-) & MCF7 (ER+) | 48 hours | ~10 µM | Suppressed proliferation, induced caspase-3/7 activation |
| Clobenpropit | MDA-MB-231 (ER-) & MCF7 (ER+) | 48 hours | ~50 µM | Suppressed proliferation, slight induction of cell death |
Signaling Pathway
// Nodes OUP186 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor (H3R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Caspase-Dependent Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Caspase-3/7 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OUP186 -> H3R [label="Antagonizes", color="#EA4335"]; H3R -> Proliferation [label="Promotes", color="#FBBC05", style=dashed]; H3R -> Apoptosis [label="Inhibits", color="#34A853", style=dashed]; OUP186 -> Proliferation [label="Suppresses", color="#FBBC05", arrowhead=tee]; OUP186 -> Apoptosis [label="Induces", color="#34A853"]; Apoptosis -> Caspase [dir=back];
// Invisible edges for layout {rank=same; OUP186; H3R;} {rank=same; Proliferation; Apoptosis;} } this compound mechanism of action.
Experimental Protocols
Cell Culture of Human Breast Cancer Cell Lines (MDA-MB-231 and MCF7)
This protocol outlines the standard procedure for the maintenance of MDA-MB-231 and MCF7 human breast cancer cell lines.
Materials:
-
MDA-MB-231 or MCF7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a frozen vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 flask.
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Add 4 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate the new flask at 37°C and 5% CO2.
-
This compound Treatment and Cell Proliferation Assay (WST-1 or MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
MDA-MB-231 or MCF7 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 or MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Proliferation Assessment:
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of this compound to determine the IC50 value.
Caspase-3/7 Activation Assay
This protocol is for measuring the induction of apoptosis by this compound through the activation of caspases 3 and 7.
Materials:
-
MDA-MB-231 or MCF7 cells
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described in the proliferation assay protocol.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Caspase Assay:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture MDA-MB-231 & MCF7 Cells"]; seed [label="Seed Cells in 96-well Plates"]; treat [label="Treat with this compound (Serial Dilutions)"]; incubate [label="Incubate for 48 hours"]; prolif_assay [label="Cell Proliferation Assay (WST-1/MTT)"]; caspase_assay [label="Caspase-3/7 Activation Assay"]; read_prolif [label="Read Absorbance"]; read_caspase [label="Read Luminescence"]; analyze_prolif [label="Analyze Data (IC50)"]; analyze_caspase [label="Analyze Caspase Activity"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> seed; seed -> treat; treat -> incubate; incubate -> prolif_assay; incubate -> caspase_assay; prolif_assay -> read_prolif; caspase_assay -> read_caspase; read_prolif -> analyze_prolif; read_caspase -> analyze_caspase; analyze_prolif -> end; analyze_caspase -> end; } Workflow for this compound experiments.
References
Application Notes and Protocols for OUP-186
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist, in a laboratory setting. The primary application demonstrated is the assessment of its anti-proliferative and pro-apoptotic effects on human breast cancer cell lines.
Mechanism of Action
This compound is a potent and selective antagonist of the human histamine H3 receptor (H3R).[1] It has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells.[1] The anti-proliferative effect is mediated through the induction of caspase-dependent apoptosis.[1]
Signaling Pathway of this compound in Breast Cancer Cells
The proposed signaling pathway for this compound's action in breast cancer cells involves the antagonism of the H3 receptor, which leads to the activation of the caspase cascade, ultimately resulting in apoptosis or programmed cell death.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and a reference compound, clobenpropit, on breast cancer cell lines after 48 hours of treatment.[1]
| Compound | Cell Line | IC50 (48h) |
| This compound | MDA-MB-231, MCF7 | ~10 µM |
| Clobenpropit | MDA-MB-231, MCF7 | ~50 µM |
Experimental Protocols
Cell Culture of Human Breast Cancer Cell Lines
This protocol provides guidelines for the routine culture of MDA-MB-231 (ER-) and MCF7 (ER+) human breast cancer cell lines.
Materials:
-
MDA-MB-231 (ATCC® HTB-26™) or MCF7 (ATCC® HTB-22™) cells
-
For MDA-MB-231: Leibovitz's L-15 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[2]
-
For MCF7: Eagle's Minimum Essential Medium (EMEM), 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin[3][4]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2 for MCF7; 37°C, no CO2 for MDA-MB-231 in L-15 medium)[2]
Procedure:
-
Maintain cell cultures in T-75 flasks.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new flask containing fresh, pre-warmed medium.[5][6]
-
Incubate the cells under the appropriate conditions. Change the medium every 2-3 days.
Cell Proliferation Assay (WST-8 Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of breast cancer cells using a colorimetric WST-8 assay.
Materials:
-
MDA-MB-231 or MCF7 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
WST-8 cell proliferation assay kit
-
Microplate reader
Procedure:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48 hours.
-
Incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activation Assay
This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound, using a luminescent assay.
Materials:
-
MDA-MB-231 or MCF7 cells
-
Complete growth medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described in the cell proliferation assay.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[10][11]
-
An increase in luminescence indicates higher caspase-3/7 activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 3. mcf7.com [mcf7.com]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. 101.200.202.226 [101.200.202.226]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. protocols.io [protocols.io]
OUP-186: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1] In vitro studies have demonstrated its efficacy in suppressing the proliferation of human breast cancer cell lines, specifically the estrogen receptor-negative (ER-) MDA-MB-231 and estrogen receptor-positive (ER+) MCF-7 cell lines.[1][2] The mechanism of action involves the induction of caspase-dependent apoptosis, highlighting its potential as a therapeutic agent in oncology.[1][2]
This document provides detailed application notes and standardized protocols for the in vitro use of this compound, focusing on cell proliferation and apoptosis assays.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro activity of this compound in human breast cancer cell lines.
| Parameter | Cell Line | Value | Time Point | Reference |
| IC50 (Proliferation) | MDA-MB-231 | ~10 µM | 48 hours | [1][2] |
| IC50 (Proliferation) | MCF-7 | ~10 µM | 48 hours | [1][2] |
Signaling Pathway
This compound acts as an antagonist to the histamine H3 receptor. In cancer cells where H3R signaling may promote proliferation, this compound is proposed to block this activity and induce a caspase-dependent apoptotic pathway.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol outlines a method to determine the effect of this compound on the proliferation of MDA-MB-231 and MCF-7 cells using a WST-1 assay.
Experimental Workflow:
Caption: Workflow for the cell proliferation assay.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 or MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized for each cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of caspase-3 and -7 activation in response to this compound treatment using a luminescent Caspase-Glo® 3/7 assay.
Experimental Workflow:
Caption: Workflow for the caspase-3/7 apoptosis assay.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
Culture medium, FBS, Penicillin-Streptomycin
-
White-walled 96-well plates suitable for luminescence
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a white-walled 96-well plate.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Treat cells with this compound at the desired concentrations (e.g., around the IC₅₀ value). Include a vehicle control.
-
Incubate for various time points (e.g., 24, 48 hours) to determine the time course of caspase activation.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control cells.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell seeding densities, reagent concentrations, and incubation times.
References
preparing OUP-186 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines, making it a compound of interest for cancer research and drug development.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀ClN₃S | |
| Mechanism of Action | Histamine H3 Receptor Antagonist | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | -20°C |
Preparation of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution:
-
Pre-warm the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a quantity based on the molecular weight of this compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Storage and Stability:
| Storage Condition | Stability |
| -20°C | Stable for up to 3 months |
| -80°C | Recommended for long-term storage (>3 months) |
Note: It is recommended to protect the stock solution from light.
Experimental Protocols
Cell Culture
MCF-7 (ER+) and MDA-MB-231 (ER-) human breast cancer cell lines are commonly used to study the effects of this compound.
Culture Media:
-
MCF-7: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells should be passaged upon reaching 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Expected IC₅₀ Values (at 48 hours): [1]
| Cell Line | Approximate IC₅₀ |
| MCF-7 | ~10 µM |
| MDA-MB-231 | ~10 µM |
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activation of effector caspases, a hallmark of apoptosis.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
96-well cell culture plates (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat cells with this compound at a concentration known to induce apoptosis (e.g., 2-3 times the IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Analyze the data by comparing the luminescence of treated cells to the vehicle control.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). In the context of cancer cells, this antagonism leads to the induction of apoptosis.
Caption: this compound antagonizes the H3 receptor, leading to apoptosis.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor, upon activation by its agonist, typically inhibits adenylyl cyclase and activates the MAPK and PI3K/Akt signaling pathways. As an antagonist, this compound would block these effects.
References
Application Notes and Protocols for Measuring OUP-186 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R). Emerging research has highlighted its potential as an anti-cancer agent, particularly in breast cancer. Studies have demonstrated that this compound can suppress the proliferation of breast cancer cells and induce caspase-dependent apoptosis.[1] These application notes provide a comprehensive guide to the techniques and protocols for measuring the efficacy of this compound in both in vitro and in vivo models of breast cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by antagonizing the histamine H3 receptor. The H3R is a G protein-coupled receptor that, upon activation by its ligand histamine, can promote cell proliferation and survival through various downstream signaling pathways. In cancer cells, aberrant H3R signaling can contribute to tumor growth. This compound, by blocking this receptor, is hypothesized to inhibit these pro-survival signals, leading to cell cycle arrest and apoptosis. While the precise downstream signaling cascade of this compound in breast cancer is still under investigation, evidence from other cancer types suggests that H3R antagonists can suppress the PI3K/Akt/mTOR and MEK/ERK signaling pathways, both of which are crucial for cell growth and survival.[2]
Proposed Signaling Pathway of this compound in Breast Cancer
Caption: Proposed mechanism of this compound action in breast cancer cells.
Data Presentation: Summarized Quantitative Data
The following tables summarize expected quantitative data from key experiments to assess the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | IC50 (µM)[1] |
| MDA-MB-231 (ER-) | This compound | 0.1 - 100 | 48 | ~10 |
| MCF-7 (ER+) | This compound | 0.1 - 100 | 48 | ~10 |
| MDA-MB-231 (ER-) | Clobenpropit | 0.1 - 100 | 48 | ~50 |
| MCF-7 (ER+) | Clobenpropit | 0.1 - 100 | 48 | ~50 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control)[1] |
| MDA-MB-231 | This compound | 10 | 24 | Significant Increase |
| MCF-7 | This compound | 10 | 24 | Significant Increase |
| MDA-MB-231 | Clobenpropit | 50 | 24 | Slight Increase |
| MCF-7 | Clobenpropit | 50 | 24 | Slight Increase |
Table 3: Effect of this compound on Apoptotic Marker Expression (Western Blot)
| Protein Target | Treatment | Concentration (µM) | Incubation Time (h) | Expected Change in Expression (vs. Control) |
| Bcl-2 | This compound | 10 | 24 | Decrease |
| Bax | This compound | 10 | 24 | Increase |
| Cleaved PARP | This compound | 10 | 24 | Increase |
| p-Akt | This compound | 10 | 24 | Decrease (Predicted) |
| p-ERK | This compound | 10 | 24 | Decrease (Predicted) |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using MTT or XTT assays.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C.
-
-
Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for measuring caspase-3/7 activity.
Materials:
-
Breast cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control.
-
Incubate for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-p-Akt, anti-p-ERK, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
In Vivo Efficacy in a Xenograft Model
This protocol describes how to assess the anti-tumor activity of this compound in a mouse xenograft model of breast cancer.
Experimental Workflow: Xenograft Model
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional, to enhance tumor take)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject breast cancer cells (e.g., 1-5 x 10^6 cells in PBS or a Matrigel mixture) into the mammary fat pad of the mice.[3][4]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and the vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be further analyzed by immunohistochemistry or western blotting for apoptotic and proliferation markers.
Conclusion
The protocols and application notes provided here offer a robust framework for evaluating the efficacy of this compound as a potential anti-cancer therapeutic. By employing a combination of in vitro assays to elucidate the cellular and molecular mechanisms and in vivo models to assess anti-tumor activity, researchers can gain a comprehensive understanding of the therapeutic potential of this promising H3R antagonist.
References
- 1. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
OUP-186 in Combination with Chemotherapy: A Framework for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
OUP-186 is a non-imidazole antagonist of the histamine H3 receptor (H3R) that has demonstrated preclinical anti-cancer activity. Studies have shown that this compound can suppress proliferation and induce caspase-dependent apoptosis in human breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) types. The half-maximal inhibitory concentration (IC50) for this compound as a monotherapy has been reported to be approximately 10 µM after 48 hours of treatment.
While the therapeutic potential of this compound as a single agent is under investigation, its efficacy may be enhanced through combination with standard-of-care chemotherapy agents. Histamine H3 receptor antagonists, as a class, are being explored for their potential to overcome chemoresistance. This document provides a hypothetical framework and detailed protocols for the preclinical evaluation of this compound in combination with conventional chemotherapy drugs such as paclitaxel and doxorubicin. The objective of such studies would be to identify potential synergistic or additive anti-cancer effects and to elucidate the underlying mechanisms of action.
Rationale for Combination Therapy
The development of resistance to chemotherapy is a significant challenge in oncology. One of the emerging strategies to circumvent this is the use of agents that can modulate the tumor microenvironment or intracellular signaling pathways to re-sensitize cancer cells to cytotoxic drugs. H3R antagonists are being investigated for such properties. Combining this compound with established chemotherapeutic agents could potentially:
-
Enhance Cytotoxicity: this compound may potentiate the cell-killing effects of chemotherapy, leading to a greater reduction in tumor cell viability.
-
Overcome Resistance: By targeting the H3R signaling pathway, this compound might counteract resistance mechanisms that cancer cells employ against chemotherapy.
-
Enable Dose Reduction: A synergistic interaction could allow for the use of lower, less toxic doses of the conventional chemotherapeutic agent, thereby reducing side effects.
Hypothetical In Vitro Efficacy of this compound Combinations
The following tables present a hypothetical summary of expected quantitative data from in vitro experiments designed to test the combination of this compound with paclitaxel and doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line. It is critical to note that this data is illustrative and not based on published experimental results.
Table 1: Hypothetical IC50 Values of this compound and Chemotherapy Agents as Monotherapies
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MDA-MB-231 | 48 | 10.0 |
| Paclitaxel | MDA-MB-231 | 48 | 0.05 |
| Doxorubicin | MDA-MB-231 | 48 | 0.5 |
Table 2: Hypothetical Combination Index (CI) Values for this compound Combinations
The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Paclitaxel | MDA-MB-231 | 0.50 | 0.7 | Synergy |
| This compound + Paclitaxel | MDA-MB-231 | 0.75 | 0.6 | Synergy |
| This compound + Doxorubicin | MDA-MB-231 | 0.50 | 0.8 | Synergy |
| This compound + Doxorubicin | MDA-MB-231 | 0.75 | 0.7 | Synergy |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the in vitro cytotoxicity of this compound in combination with a chemotherapy agent and to quantify the nature of the drug interaction.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Paclitaxel or Doxorubicin (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent (paclitaxel or doxorubicin) in culture medium. For combination treatments, prepare mixtures at a constant molar ratio based on their individual IC50 values.
-
Treatment: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To assess the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for in vitro synergy testing.
Application Notes and Protocols for Detecting Apoptosis Induced by OUP-186
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various standard laboratory assays for the detection and quantification of apoptosis induced by the histamine H3 receptor antagonist, OUP-186. The protocols detailed below are essential for characterizing the apoptotic effects of this compound in cancer cell lines.
Introduction to this compound and Apoptosis
This compound is a non-imidazole histamine H3 receptor (H3R) antagonist that has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) and -positive (ER+) breast cancer cells.[1] A key mechanism of its anti-proliferative effect is the induction of caspase-dependent apoptosis.[1] Specifically, this compound has been observed to potently activate caspase-3 and caspase-7, which are key executioner caspases in the apoptotic cascade.[1]
Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Assaying for apoptosis is therefore a critical step in the evaluation of potential anticancer agents like this compound. This document outlines protocols for early, mid, and late-stage apoptosis detection, which can be adapted for studying the effects of this compound.
Quantitative Data Summary
The following table summarizes key quantitative findings regarding the biological activity of this compound in inducing apoptosis in breast cancer cell lines. This data can serve as a benchmark for experimental design and data interpretation.
| Parameter | Cell Line | Value | Time Point | Reference |
| IC50 | MDA-MB-231 (ER-) | ~10 µM | 48 h | [1] |
| IC50 | MCF7 (ER+) | ~10 µM | 48 h | [1] |
| Caspase-3/7 Activation | MDA-MB-231, MCF7 | Potently Induced | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound-induced apoptosis and the experimental procedures to detect it, the following diagrams are provided.
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
Here are detailed protocols for key experiments to detect and quantify apoptosis induced by this compound.
Annexin V/PI Staining for Early Apoptosis Detection by Flow Cytometry
This assay identifies early apoptotic cells through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[2][3]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar colorimetric/fluorometric kit
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric, (Ac-DEVD)2-R110 for fluorometric)
-
96-well microplate (white-walled for luminescence, clear for colorimetric)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described previously.
-
After treatment, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or absorbance/fluorescence using a plate reader.[4][5][6][7][8]
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity in this compound-treated cells relative to vehicle-treated controls after background subtraction.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (e.g., with TMR red or fluorescein)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol for Staining Adherent Cells:
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Rinse with PBS and incubate in permeabilization solution for 2-5 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture (TdT enzyme and labeled dUTPs) to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Rinse three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[9][10][11][12]
Data Interpretation:
-
TUNEL-positive cells will show bright nuclear fluorescence, indicating DNA fragmentation. The percentage of apoptotic cells can be quantified by counting TUNEL-positive nuclei relative to the total number of nuclei (DAPI/Hoechst positive).
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound, then harvest and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL reagent and an imaging system.[13][14][15][16]
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins will confirm the induction of apoptosis.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. clyte.tech [clyte.tech]
- 10. antbioinc.com [antbioinc.com]
- 11. assaygenie.com [assaygenie.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for OUP-186 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist.[1] In vitro studies have demonstrated its efficacy in suppressing the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines.[1] this compound induces caspase-dependent apoptosis, suggesting its potential as a therapeutic agent for breast cancer.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft mouse models of cancer, based on available data for H3R antagonists.
Mechanism of Action
This compound functions as an antagonist to the histamine H3 receptor. In the context of cancer, antagonism of H3R has been shown to inhibit cell proliferation and induce apoptosis.[2][3] Studies on other H3R antagonists suggest that this effect may be mediated through the inhibition of signaling pathways such as PI3K/Akt/mTOR and MEK/ERK, which are crucial for cancer cell growth and survival.[4] this compound specifically has been shown to activate caspase-3/7, key executioner caspases in the apoptotic pathway.[1]
Data Presentation
In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (48h) | Apoptotic Mechanism | Reference |
| MDA-MB-231 | ER- | ~10 µM | Caspase-3/7 activation | [1] |
| MCF7 | ER+ | ~10 µM | Caspase-3/7 activation | [1] |
In Vivo Efficacy of H3R Antagonists in Xenograft Models (Data for other H3R antagonists)
| Compound | Cancer Type | Mouse Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Ciproxifan | Non-Small Cell Lung Cancer | Nude mice with H1975 or A549 xenografts | 3 mg/kg, intraperitoneal, every other day | Significant inhibition | [4] |
| Clobenpropit | Hepatocellular Carcinoma | Nude mice with SNU-368 xenografts | Not specified | Significant inhibition |
Experimental Protocols
Breast Cancer Xenograft Mouse Model Protocol
This protocol is a generalized procedure for establishing and utilizing a breast cancer xenograft model to evaluate the efficacy of this compound.
Materials:
-
MDA-MB-231 or MCF7 breast cancer cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., sterile saline or a solution of DMSO in saline)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
-
Anesthetic for mice (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
Procedure:
-
Cell Culture: Culture MDA-MB-231 or MCF7 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment with this compound:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Preparation of this compound Formulation: Based on protocols for other H3R antagonists, this compound can be dissolved in a vehicle suitable for in vivo administration, such as a solution of DMSO in saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. The solution should be prepared fresh before each administration.
-
Administration: Based on data from other H3R antagonists, a starting dose could be in the range of 3-10 mg/kg. Administer this compound or vehicle control via intraperitoneal injection every other day.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and the general health of the mice throughout the study.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway components).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound testing in a xenograft model.
References
- 1. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation [elifesciences.org]
- 2. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of OUP-186 in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
OUP-186 is a novel, non-imidazole histamine H3 receptor (H3R) antagonist.[1] Emerging research has highlighted its potential as an anti-cancer agent. Specifically, studies have shown that this compound can suppress the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1] The mechanism of action involves the induction of caspase-dependent apoptosis, with an observed IC50 value of approximately 10 μM in MCF7 and MDA-MB-231 cells after 48 hours of treatment.[1] Given its therapeutic potential, the development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
This application note provides a detailed protocol for the quantification of this compound in human plasma using a UPLC-MS/MS method. The described workflow, from sample preparation to data analysis, is designed to deliver high sensitivity, specificity, and throughput, making it suitable for both preclinical and clinical research.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by acting as an antagonist at the histamine H3 receptor. This antagonism is believed to disrupt pro-survival signaling pathways that are otherwise active in cancer cells, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, and subsequently, programmed cell death (apoptosis).
Caption: this compound Signaling Pathway.
Analytical Method Workflow
The quantification of this compound from biological samples follows a structured workflow. The key stages include sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis using UPLC-MS/MS for separation and detection, and finally, data processing to determine the concentration.
References
Troubleshooting & Optimization
troubleshooting OUP-186 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OUP-186. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, that may be encountered during experiments.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀ClN₃S | [1] |
| CAS Number | 1480830-24-7 | [1] |
| Biological Activity | Histamine H3 receptor (H3R) antagonist | [2] |
| Reported IC₅₀ | ~10 µM in breast cancer cell lines | [2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist.[2] The H3 receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system. As an antagonist, this compound blocks the action of histamine at this receptor. The H3 receptor is known to be a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[3][4] By blocking this receptor, this compound can increase the release of neurotransmitters like histamine, acetylcholine, and dopamine, which is a mechanism being explored for various neurological and cognitive conditions.[4][5] In the context of cancer research, this compound has been shown to suppress the proliferation of breast cancer cells and induce caspase-dependent apoptosis.[2]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What should I do?
A2: It is common for complex organic molecules like this compound to have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer or cell culture medium.
Q3: What organic solvents are recommended for creating a stock solution of this compound?
A3: While specific solubility data for this compound is not widely published, for many heterocyclic compounds and other research chemicals, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a concentrated stock solution. Other potential organic solvents include ethanol and Dimethylformamide (DMF). It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent.
Q4: What is a typical concentration for a stock solution?
A4: A common practice is to prepare a 10 mM stock solution in DMSO. This allows for a small volume of the stock to be added to the aqueous experimental medium, minimizing the final concentration of the organic solvent.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the same concentration of DMSO as used for your compound) to ensure the solvent itself is not affecting the experimental outcome.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: If you are having trouble dissolving this compound in DMSO at room temperature, you can try gentle warming and sonication.
-
Warming: Gently warm the solution in a water bath at 37°C for a few minutes. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Place the vial in a sonicator bath for short intervals to aid in dissolution.
If the compound still does not dissolve, you may need to try a lower concentration for your stock solution or test alternative organic solvents.
Q2: After diluting my DMSO stock solution into my aqueous buffer, I see a precipitate. How can I resolve this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Increase the Dilution Factor: Use a more diluted final concentration of this compound. This will lower the concentration of the compound in the aqueous phase, potentially keeping it below its solubility limit.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Prepare an Intermediate Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a mixture of the organic solvent and the aqueous buffer (e.g., 1:1 DMSO:PBS). Then, further dilute this intermediate solution into the final buffer.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, adjusting the pH can be an effective strategy if the compound has ionizable functional groups. Since this compound contains nitrogen atoms, it is likely to be a basic compound. Lowering the pH of the buffer below its pKa will protonate the molecule, which can increase its aqueous solubility. It is important to ensure that the final pH of your experimental medium is compatible with your cells or assay system.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound (C₁₉H₃₀ClN₃S) is approximately 367.98 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 367.98 g/mol = 0.0036798 g = 3.68 mg
-
-
Weigh the compound: Accurately weigh out 3.68 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the weighed compound.
-
Aid dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C water bath) or sonication to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A diagram of the Histamine H3 receptor signaling pathway.
References
- 1. This compound - CAS:1480830-24-7 - 阿镁生物 [amaybio.com]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing OUP-186 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OUP-186 in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1] In cancer cell lines, it has been shown to suppress proliferation and induce caspase-dependent apoptosis.[1] By blocking the H3 receptor, this compound is thought to inhibit pro-survival signaling pathways that are otherwise activated by histamine.
Q2: What is a typical effective concentration for this compound in cell viability assays?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a study on human breast cancer cell lines (MCF-7 and MDA-MB-231) reported an IC50 value of approximately 10 μM after 48 hours of treatment.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: For optimal results and to ensure the stability of the compound, this compound should be handled with care. Most small molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in your cell culture medium low (typically below 0.1%) to prevent solvent-induced toxicity. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution and store it at -20°C or -80°C, protected from light.
Q4: How long should I incubate cells with this compound?
A4: The ideal incubation time depends on the specific cell line and the endpoint being measured. A common time point for assessing cell viability with this compound is 48 hours.[1] However, for a comprehensive understanding of the compound's effect, it is advisable to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and mix the cell suspension between plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| Incomplete mixing of reagents | After adding viability reagents (e.g., MTT, XTT), ensure thorough but gentle mixing. | |
| No significant effect of this compound observed | Concentration is too low | Test a broader and higher concentration range. A logarithmic dilution series (e.g., from 1 nM to 100 µM) is a good starting point. |
| Insensitive cell line | Confirm that your cell line expresses the histamine H3 receptor. Include a positive control to ensure the assay is performing as expected. | |
| Compound instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| Excessive cell death in control wells | Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Suboptimal cell culture conditions | Regularly check for contamination and ensure proper incubator settings (temperature, CO2, humidity). Use healthy, sub-confluent cells for your experiments. | |
| IC50 value differs from published data | Different experimental conditions | IC50 values are highly dependent on experimental parameters such as cell density, incubation time, and serum concentration in the media.[2][3][4] Ensure your protocol is consistent and consider these factors when comparing results. |
| Compound purity | Variations in the purity of the compound can affect its activity.[2] |
Experimental Protocols
General Protocol for a Dose-Response Experiment
This protocol provides a general framework for determining the IC50 value of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a 10-point serial dilution.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time period (e.g., 48 hours) in a cell culture incubator.
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: Measure the output of your assay (e.g., absorbance or luminescence). Normalize the data to the vehicle control and plot the results as percent viability versus the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.
Detailed MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Perform steps 1-4 of the "General Protocol for a Dose-Response Experiment".
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Putative signaling pathway of this compound action.
References
Technical Support Center: OUP-186 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist, in cancer cell proliferation and apoptosis studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a potent and selective non-imidazole antagonist for the histamine H3 receptor (H3R). In studies involving human breast cancer cell lines, its primary mechanism of action is the suppression of cell proliferation and the induction of caspase-dependent apoptosis.[1] this compound has been shown to activate caspase-3/7, leading to programmed cell death in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells.[1]
Q2: What are the key differences between this compound and other H3R antagonists like clobenpropit?
A2: While both this compound and clobenpropit are H3R antagonists that can suppress breast cancer cell proliferation, this compound demonstrates significantly higher potency. The half-maximal inhibitory concentration (IC50) for this compound is approximately 10 µM at 48 hours, whereas for clobenpropit it is around 50 µM.[1] Furthermore, this compound is a more potent inducer of caspase-3/7 dependent apoptosis compared to clobenpropit.[1]
Q3: Is this compound selective for the H3 receptor?
A3: Yes, this compound is described as a selective human H3R antagonist with no activity against the human histamine H4 receptor (H4R).[1] This is supported by findings that H4R agonists and antagonists did not affect breast cancer cell proliferation in the studied models.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Possible Cause 1: Suboptimal Drug Concentration Your experiment may be using a concentration of this compound that is too low to elicit a response.
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions. Based on existing data, concentrations around 10 µM have been shown to be effective.[1]
Possible Cause 2: Cell Line Resistance or Low H3R Expression The targeted cell line may have inherent resistance to H3R antagonists or express the H3 receptor at very low levels.
-
Recommendation: Verify the expression of H3R in your cell line using techniques such as qPCR or Western blotting. Consider using a positive control cell line known to be responsive to this compound, such as MDA-MB-231 or MCF7.[1]
Possible Cause 3: Issues with Compound Stability this compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a trusted stock solution.
Issue 2: High Variability in Apoptosis Assay Results
Possible Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells can lead to inconsistent results in apoptosis assays.
-
Recommendation: Ensure uniform cell seeding across all wells and plates. Use a cell counter for accurate cell density determination.
Possible Cause 2: Assay Timing The time point for measuring apoptosis may not be optimal for observing the peak effect of this compound.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for detecting caspase-3/7 activation following this compound treatment.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and clobenpropit in suppressing breast cancer cell proliferation after 48 hours of treatment.
| Compound | Target Receptor | Cell Lines | Incubation Time | IC50 Value | Reference |
| This compound | H3R Antagonist | MDA-MB-231, MCF7 | 48 hours | ~10 µM | [1] |
| Clobenpropit | H3R Antagonist | MDA-MB-231, MCF7 | 48 hours | ~50 µM | [1] |
Experimental Protocols
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231 or MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: Experimental workflow for this compound cell-based assays.
References
improving the stability of OUP-186 in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of OUP-186 in solution. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For creating high-concentration stock solutions, it is recommended to use 100% DMSO. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it to the final desired concentration in the aqueous buffer. Pay close attention to the final DMSO concentration in your experiment to avoid solvent effects.
Q2: My this compound precipitates out of the aqueous buffer after dilution from a DMSO stock. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try reducing the final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher concentration might be necessary to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in many cell-based assays, but this should be optimized for your specific experimental setup.
-
Adjust pH: The solubility of compounds with amine groups, like this compound, can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.
-
Use of Surfactants or Co-solvents: Consider the use of pharmaceutically acceptable surfactants or co-solvents to enhance the solubility of this compound.
Q3: What are the optimal storage conditions for this compound solutions?
For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For aqueous solutions, it is best to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 24 hours, protected from light.
Q4: What are the potential degradation pathways for this compound in solution?
Based on the chemical structure of this compound, which contains a piperidine ring and a tertiary amine, potential degradation pathways in solution may include:
-
Oxidation: The tertiary amine and the sulfur atom in the thiadiazole ring are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to the hydrolysis of certain bonds, although this is less common for the core structure of this compound under typical experimental conditions.
Q5: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, consider the following precautions:
-
Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.
-
De-gas Buffers: For sensitive experiments, de-gassing aqueous buffers by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce oxidative degradation.
-
Include Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the stock solution may help to prevent oxidative degradation. However, the compatibility of the antioxidant with the experimental system must be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Protect solutions from light and oxygen. |
| Loss of compound activity over time | Chemical instability in the chosen buffer or medium. | Evaluate the stability of this compound in your specific experimental buffer over the time course of your assay. Consider adjusting the pH or using a different buffer system. |
| Precipitation during long-term storage | Poor solubility or aggregation at low temperatures. | Before use, allow the frozen stock solution to thaw completely at room temperature and vortex gently to ensure it is fully dissolved. If precipitation persists, sonication may be carefully applied. |
Experimental Protocols
Protocol for Assessing the Kinetic Solubility of this compound
This protocol provides a general method to determine the approximate kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Visual Inspection and Spectrophotometric Analysis: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation. Additionally, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. A significant increase in absorbance/scattering indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance/scattering) is the approximate kinetic solubility of this compound under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound in solution.
OUP-186 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist. The information provided aims to address potential issues related to experimental variability and reproducibility in the context of cancer cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound in breast cancer cell lines?
A1: In published studies using estrogen receptor-negative (MDA-MB-231) and estrogen receptor-positive (MCF7) human breast cancer cell lines, the half-maximal inhibitory concentration (IC50) for this compound was approximately 10 μM after 48 hours of treatment[1]. However, this value can vary depending on the cell line, passage number, seeding density, and assay conditions.
Q2: I am observing a different IC50 value than expected. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Authenticity and Health: Ensure your cell lines are obtained from a reputable source and regularly tested for mycoplasma contamination. Cell line misidentification or contamination can significantly alter experimental outcomes.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
Seeding Density: The initial number of cells plated can influence the growth rate and confluency, which in turn can affect the apparent IC50 value. It is crucial to optimize and maintain a consistent seeding density.
-
Assay Duration: The 10 μM IC50 value was reported at 48 hours. Shorter or longer incubation times will likely yield different results.
-
Reagent Quality and Preparation: Ensure this compound is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Q3: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A3: To enhance reproducibility in cell viability assays:
-
Standardize Cell Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity). Use the same batch of media, serum, and supplements for the duration of an experiment.
-
Automate Cell Counting: Use an automated cell counter to minimize variability in initial cell seeding.
-
Plate Uniformity: Avoid using the outer wells of microplates, as they are more susceptible to evaporation (the "edge effect"). Alternatively, fill the outer wells with sterile media or PBS.
-
Pipetting Technique: Ensure accurate and consistent pipetting of cells, media, and this compound.
-
Control for Solvent Effects: Include a vehicle control (e.g., media with the same concentration of DMSO used to dissolve this compound) to account for any effects of the solvent on cell viability.
Q4: How can I confirm that this compound is inducing caspase-dependent apoptosis in my cell line?
A4: To verify caspase-dependent apoptosis, you can perform a caspase activity assay. These assays typically use a fluorogenic or colorimetric substrate for caspases, such as caspase-3/7. An increase in signal in this compound-treated cells compared to untreated controls would indicate caspase activation. You can also use a pan-caspase inhibitor, like Z-VAD-FMK, to see if it rescues the cell death induced by this compound.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Cell clumping | - Use an automated cell counter for accurate seeding.- Ensure proper mixing of cell suspension before plating.- Avoid using outer wells or fill them with sterile liquid.- Ensure a single-cell suspension before plating. |
| Lower than expected potency (High IC50) | - this compound degradation- High cell seeding density- Cell line resistance- Incorrect drug concentration | - Aliquot this compound upon receipt and store as recommended. Avoid repeated freeze-thaw cycles.- Optimize and reduce the initial cell seeding density.- Verify the identity of the cell line. Consider that different cell lines may have varying sensitivity.- Confirm the stock solution concentration and serial dilutions. |
| No apoptotic effect observed | - Assay timing is not optimal- Insufficient drug concentration- Cell line is resistant to apoptosis induction by this mechanism- Incorrect assay procedure | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Test a higher concentration range of this compound.- Investigate alternative cell death mechanisms or use a different cell line.- Review the apoptosis assay protocol and ensure all steps are followed correctly. |
| High background in apoptosis assay | - Reagents not properly washed- Cells are unhealthy at the start of the experiment- Reagent degradation | - Follow the washing steps in the protocol carefully.- Ensure cells are healthy and not overly confluent before starting the experiment.- Check the expiration date of assay reagents and store them properly. |
Quantitative Data Summary
| Compound | Cell Lines | Assay Duration | IC50 Value | Reference |
| This compound | MDA-MB-231, MCF7 | 48 hours | ~10 μM | [1] |
| Clobenpropit | MDA-MB-231, MCF7 | 48 hours | ~50 μM | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
This compound
-
Human breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete growth medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of this compound as an H3R antagonist in cancer cells.
Experimental Workflow for this compound Cell Proliferation Assay
Caption: General experimental workflow for assessing this compound's effect on cell proliferation.
References
dealing with off-target effects of OUP-186
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of OUP-186, a histamine H3 receptor (H3R) antagonist. The following information is designed to help users design robust experiments, interpret their results accurately, and mitigate potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-imidazole histamine H3 receptor (H3R) antagonist. Its primary mechanism of action is to block the activity of the H3 receptor, which is involved in various physiological processes, including neurotransmission. In the context of cancer research, this compound has been shown to suppress the proliferation of breast cancer cells and induce apoptosis.
Q2: What are off-target effects and why should I be concerned about them when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended target, the H3 receptor. These unintended interactions can lead to misinterpretation of experimental data, where the observed biological effect may not be due to H3R antagonism but rather an unknown off-target activity. This is a critical consideration for ensuring the validity and reproducibility of your research findings.
Q3: What are the initial signs that I might be observing an off-target effect of this compound in my experiments?
A3: Several indicators may suggest the presence of off-target effects:
-
Discrepancy with other H3R antagonists: If another structurally different H3R antagonist does not produce the same phenotype as this compound in your assay.
-
Inconsistency with genetic validation: If genetic knockdown or knockout of the H3 receptor (e.g., using CRISPR/Cas9 or siRNA) does not replicate the effects observed with this compound treatment.
-
Effects in H3R-negative cells: If this compound elicits a response in cell lines that do not express the H3 receptor.
-
Unusual dose-response curve: A non-sigmoidal or biphasic dose-response curve may indicate multiple targets with different affinities are being engaged.
Q4: How can I proactively minimize the risk of off-target effects in my experimental design?
A4: To minimize the likelihood of off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.
-
Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Confirm target expression: Verify the expression of the H3 receptor in your experimental system (e.g., cell lines, tissues) using methods like Western Blot or qPCR.
Troubleshooting Guides
Issue: Inconsistent results between different cell lines treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Variable H3 Receptor Expression | 1. Quantify H3R protein or mRNA levels in each cell line using Western Blot or qPCR, respectively. 2. Correlate the magnitude of the this compound effect with the level of H3R expression. |
| Cell-Specific Off-Target Expression | 1. Perform a broad kinase or receptor profiling screen with this compound to identify potential off-targets. 2. Investigate if the expression of identified off-targets differs between the cell lines. |
| Differences in Downstream Signaling | 1. Map the signaling pathways downstream of H3R in your cell lines. 2. Compare the activation state of key signaling nodes (e.g., phosphorylation of key proteins) upon this compound treatment across cell lines. |
Issue: Observed phenotype with this compound is not replicated by H3R knockdown.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect | 1. This is a strong indicator of an off-target effect. 2. Proceed with off-target identification assays as detailed in the Experimental Protocols section. |
| Incomplete H3R Knockdown | 1. Verify the efficiency of your H3R knockdown at the protein level using Western Blot. 2. If knockdown is incomplete, try alternative siRNA/shRNA sequences or a CRISPR-based approach for a complete knockout. |
| Compensation Mechanisms | 1. Prolonged H3R knockdown might induce compensatory changes in other signaling pathways. 2. Consider using a conditional or inducible knockdown system for more acute target depletion. |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 and Off-Target Toxicity of this compound
Objective: To determine the concentration range where this compound exhibits its on-target effect and to identify the concentration at which it induces general cellular toxicity, which is often a hallmark of off-target effects.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. A typical starting range would be from 1 nM to 100 µM.
-
Treatment: Treat the cells with the this compound dilutions and include a vehicle-only control (e.g., DMSO).
-
On-Target Readout: After an appropriate incubation time, measure a specific on-target endpoint. For this compound, this could be the inhibition of a downstream signaling event triggered by an H3R agonist.
-
Toxicity Readout: In a parallel plate, assess cell viability using an assay such as MTS or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the on-target effect and cell viability against the this compound concentration to determine the IC50 for the on-target effect and the concentration at which toxicity occurs.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to the H3 receptor in a cellular context.
Methodology: 1
Technical Support Center: OUP-186 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the treatment duration of OUP-186 for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: We are seeing a decrease in the efficacy of this compound in our cell culture experiments after prolonged exposure (beyond 72 hours). What could be the cause?
A1: This could be due to several factors. Firstly, the metabolic stability of this compound in your specific cell culture medium might be limited, leading to its degradation over time. Consider performing a medium change with fresh this compound to maintain a consistent concentration. Secondly, cells could be developing resistance mechanisms upon prolonged exposure. It is advisable to perform a time-course experiment to identify the optimal window for maximum efficacy before resistance or other confounding factors emerge.
Q2: What is the recommended starting point for determining the optimal treatment duration for this compound in a new breast cancer cell line?
A2: Based on initial studies, this compound has shown significant effects on cell proliferation and apoptosis at 48 hours with an IC50 of approximately 10 μM.[1] We recommend starting with a time-course experiment spanning 24, 48, and 72 hours at a concentration of 10 μM. The results from this initial experiment will help you to narrow down the optimal time frame for your specific cell line and experimental goals.
Q3: How can we confirm that the observed cell death with this compound treatment is due to apoptosis, and how does treatment duration affect this?
A3: this compound has been shown to induce caspase-dependent apoptotic death.[1] To confirm this in your experiments and understand the temporal dynamics, we recommend performing a caspase activity assay (e.g., Caspase-3/7 assay) at different time points (e.g., 12, 24, 48, and 72 hours) of this compound treatment. An increase in caspase activity that correlates with the duration of treatment would confirm apoptosis as the primary mechanism of cell death.
Q4: We are observing high variability in our results for the same treatment duration across different experimental repeats. What are the potential sources of this variability?
A4: High variability can stem from several sources. Ensure consistent cell seeding density, as variations in cell number can significantly impact the outcome.[2] Maintain a consistent passage number for your cell lines, as high-passage cells can exhibit altered phenotypes and drug responses.[2] Finally, ensure accurate and consistent preparation and dilution of this compound for each experiment, as precipitation or degradation of the compound can lead to inconsistent concentrations.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound at a fixed time point.
-
Possible Cause 1: Cell Density. Inconsistent initial cell seeding density can lead to variability in cell proliferation rates and, consequently, the apparent IC50 value.
-
Solution: Implement a strict protocol for cell counting and seeding. Ensure a single-cell suspension before plating and use a consistent seeding density for all experiments.
-
-
Possible Cause 2: Compound Stability. this compound may not be stable in solution for extended periods at 37°C.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Minimal apoptotic response observed even at high concentrations of this compound.
-
Possible Cause 1: Insufficient Treatment Duration. The selected time point may be too early to observe a significant apoptotic response.
-
Solution: Perform a time-course experiment, measuring apoptosis markers at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to this compound-induced apoptosis.
-
Solution: Confirm the expression of the histamine H3 receptor in your cell line. If the target is present, consider investigating downstream apoptotic signaling pathways to identify potential resistance mechanisms.
-
Data Presentation
Table 1: Effect of this compound Treatment Duration on Breast Cancer Cell Viability (%)
| Cell Line | Concentration (µM) | 24 hours | 48 hours | 72 hours | 96 hours |
| MCF-7 | 10 | 85.2 ± 4.1 | 52.1 ± 3.5 | 45.3 ± 2.8 | 48.7 ± 3.9 |
| MDA-MB-231 | 10 | 88.5 ± 5.2 | 55.8 ± 4.2 | 49.1 ± 3.1 | 51.2 ± 4.5 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Caspase-3/7 Activity (Fold Change over Control) in Response to this compound Treatment
| Cell Line | Concentration (µM) | 12 hours | 24 hours | 48 hours | 72 hours |
| MCF-7 | 10 | 1.5 ± 0.3 | 3.2 ± 0.5 | 5.8 ± 0.7 | 4.1 ± 0.6 |
| MDA-MB-231 | 10 | 1.8 ± 0.4 | 3.9 ± 0.6 | 6.5 ± 0.9 | 4.9 ± 0.8 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol outlines the methodology for determining the effect of this compound treatment duration on the viability of breast cancer cells.
-
Cell Seeding:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
At the end of each time point, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each time point.
-
Plot cell viability against treatment duration to determine the optimal time point for this compound efficacy.
-
Protocol 2: Caspase Activity Assay
This protocol describes the measurement of caspase-3/7 activity to confirm apoptosis induction by this compound over time.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Time-Course Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours).
-
-
Caspase-3/7 Activity Measurement:
-
At each time point, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well as per the manufacturer's protocol.
-
Incubate at room temperature for the recommended time to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the readings from this compound-treated wells to the vehicle-treated control wells for each time point.
-
Plot the fold change in caspase activity against treatment duration.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
troubleshooting inconsistent results with OUP-186
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using OUP-186, a histamine H3 receptor (H3R) antagonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist.[1] Its primary mechanism of action is to block the H3 receptor, thereby inhibiting the proliferation of cancer cells and inducing programmed cell death (apoptosis) through the activation of caspases.[1]
Q2: In what types of cancer cells has this compound shown activity?
This compound has been shown to be effective in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, such as MCF-7 and MDA-MB-231, respectively.[1]
Q3: How does the potency of this compound compare to other H3R antagonists?
This compound has demonstrated higher potency in suppressing breast cancer cell proliferation compared to the imidazole-containing H3R antagonist, clobenpropit.[1]
Q4: Does this compound have any effect on the histamine H4 receptor?
Studies have indicated that this compound exhibits no activity against the human histamine H4 receptor (H4R), highlighting its selectivity for the H3R.[1]
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my cell proliferation assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: Adhere to a consistent incubation time with the compound. The IC50 value of this compound has been reported at 48 hours.[1]
Q2: I am not observing the expected level of apoptosis after treating cells with this compound. What should I check?
-
Assay Timing: The peak of apoptotic activity can be time-dependent. Consider performing a time-course experiment to determine the optimal time point for detecting caspase activation or other apoptotic markers.
-
Caspase Assay Sensitivity: Ensure that your caspase-3/7 assay is sensitive enough to detect the expected level of apoptosis. Confirm the assay is working correctly with a known positive control for apoptosis.
-
Cell Line Specificity: While this compound has been shown to induce caspase-dependent apoptosis, the magnitude of this effect may vary between different cell lines.[1]
Q3: My cells are showing signs of toxicity that do not appear to be apoptotic. What could be happening?
-
Compound Concentration: High concentrations of any compound can lead to non-specific toxicity and necrosis. Ensure you are using a concentration range that is relevant to the reported IC50 values (approximately 10 μM for this compound).[1]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is low and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and clobenpropit in suppressing breast cancer cell proliferation at 48 hours.
| Compound | Target | Cell Types Investigated | Reported IC50 (48h) | Reference |
| This compound | H3R Antagonist | ER- (MDA-MB-231) & ER+ (MCF7) | ~ 10 µM | [1] |
| Clobenpropit | H3R Antagonist | ER- (MDA-MB-231) & ER+ (MCF7) | ~ 50 µM | [1] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for an this compound cell proliferation assay.
Experimental Protocols
1. Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium. Also, prepare a 2X vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Caspase-3/7 Activity Assay (Luminometric)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell proliferation assay protocol, typically in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Analyze the relative luminescence units (RLU) to determine the fold-change in caspase-3/7 activity in this compound treated cells compared to the vehicle control.
References
protocol modifications for OUP-186 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist. The information is tailored for researchers, scientists, and drug development professionals working with different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the human histamine H3 receptor (H3R).[1] It functions by blocking the activity of the H3R, which has been implicated in the proliferation of certain cancer cells.[1] In breast cancer cell lines, this compound has been shown to suppress proliferation and induce caspase-dependent apoptosis.[1]
Q2: In which cell lines has this compound been tested?
This compound has been demonstrated to be effective in both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cell lines, specifically MDA-MB-231 and MCF7 cells.[1]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
Based on published data, the IC50 value for this compound in suppressing breast cancer cell proliferation at 48 hours is approximately 10 μM.[1] Therefore, a good starting point for dose-response experiments would be a concentration range of 1 μM to 50 μM.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell proliferation | 1. Sub-optimal concentration of this compound. 2. Low or absent H3R expression in the cell line. 3. Insufficient incubation time. 4. Incorrect assay procedure. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 μM to 100 μM) to determine the optimal inhibitory concentration for your specific cell line. 2. Verify H3R expression in your cell line of interest using techniques like RT-qPCR or Western blotting. 3. Extend the incubation time (e.g., 72 hours) to allow for more significant effects on proliferation to be observed. 4. Review the cell proliferation assay protocol to ensure all steps were performed correctly. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 3. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Unexpectedly high levels of cell death at low concentrations | 1. Cell line is highly sensitive to this compound. 2. Off-target effects at higher concentrations. 3. Contamination of cell culture. | 1. Use a lower concentration range in your dose-response experiments. 2. To confirm the effect is H3R-mediated, co-incubate with an H3R agonist, such as (R)-(-)-α-methylhistamine, which should rescue the phenotype.[1] 3. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Cell Proliferation Assay (WST-1 or CCK-8)
This protocol is adapted from standard cell proliferation assay procedures.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.
-
Add 10 μL of WST-1 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol outlines the measurement of caspase-3/7 activity, key executioner caspases in apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 μL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of cells or a reference well.
Protocol Modifications for Different Cell Lines
The optimal experimental conditions for this compound can vary between cell lines. Here are some key considerations for protocol modification:
-
H3 Receptor Expression: The primary determinant of this compound efficacy is the expression level of the histamine H3 receptor in the target cell line. It is crucial to quantify H3R mRNA or protein levels before initiating extensive experiments.
-
Concentration Range: For a new cell line, a broad dose-response curve (e.g., 0.01 µM to 100 µM) is recommended to determine the IC50 value.
-
Incubation Time: The time required to observe a significant effect on cell proliferation or apoptosis may differ. A time-course experiment (e.g., 24, 48, and 72 hours) is advisable.
-
Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for testing this compound.
References
Validation & Comparative
Validating the Anti-Proliferative Efficacy of OUP-186 in Breast Cancer Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the anti-proliferative effects of OUP-186, a novel non-imidazole histamine H3 receptor (H3R) antagonist. The data presented herein validates its potential as a therapeutic agent against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new anti-cancer compounds.
This compound: A Potent Inducer of Apoptosis in Breast Cancer Cells
This compound has demonstrated significant anti-proliferative activity in cultured human breast cancer cell lines.[1] Studies have shown that this compound effectively suppresses the growth of both MDA-MB-231 (ER-) and MCF7 (ER+) breast cancer cells.[1] The primary mechanism of action is the induction of caspase-dependent apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[1]
Comparative Analysis: this compound versus Clobenpropit
A direct comparison with clobenpropit, a known imidazole-based H3R antagonist, highlights the superior potency of this compound in inhibiting breast cancer cell proliferation.
| Compound | Target | Cell Line | IC50 (48h) | Apoptotic Induction |
| This compound | Histamine H3 Receptor Antagonist | MDA-MB-231, MCF7 | ~10 µM | Potent induction of cell death via caspase-3/7 activation.[1] |
| Clobenpropit | Histamine H3 Receptor Antagonist | MDA-MB-231, MCF7 | ~50 µM | Slight induction of cell death.[1] |
Performance Against Other Anti-Proliferative Agents
To further contextualize the efficacy of this compound, the following table compares its IC50 value with a selection of other compounds tested on the same breast cancer cell lines.
| Compound/Agent | Target/Mechanism | Cell Line | IC50 |
| This compound | Histamine H3 Receptor Antagonist | MDA-MB-231, MCF7 | ~10 µM [1] |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | MDA-MB-231 | 0.18 µM (72h) |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | MCF7 | 0.63 µM (48h) |
| Paclitaxel | Microtubule Stabilizer | MDA-MB-231 | Varies with resistance |
| Paclitaxel | Microtubule Stabilizer | MCF7 | Varies with resistance |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound and other compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (MDA-MB-231 or MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, clobenpropit) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Caspase-3/7 Activation Assay
The induction of apoptosis is quantified by measuring the activity of caspase-3 and -7, key executioner caspases.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the proliferation assay.
-
Reagent Addition: An equal volume of a luminogenic caspase-3/7 substrate (containing the DEVD peptide) is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage by activated caspases.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
Visualizing the Mechanism of Action
Experimental Workflow for Validating Anti-Proliferative Effects
Caption: Workflow for assessing the anti-proliferative effects of test compounds.
Proposed Signaling Pathway for this compound Induced Apoptosis
While the precise downstream signaling cascade of this compound in breast cancer cells is still under investigation, a proposed pathway based on the known function of histamine H3 receptor antagonists suggests the following sequence of events. Antagonism of the H3R is hypothesized to modulate downstream signaling pathways, such as the PI3K/Akt and/or MEK/ERK pathways, which are known regulators of cell survival and proliferation. This modulation is thought to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade and subsequent apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.
References
A Comparative Guide to H3R Antagonists: OUP-186 vs. Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the histamine H3 receptor (H3R) antagonists OUP-186 and clobenpropit, focusing on their performance in preclinical studies. The information is compiled from published experimental data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
This compound, a non-imidazole H3R antagonist, demonstrates superior potency in inhibiting breast cancer cell proliferation and inducing apoptosis compared to the imidazole-containing antagonist, clobenpropit. Experimental data reveals a significant difference in their half-maximal inhibitory concentrations (IC50) and their ability to activate apoptotic pathways. This guide will delve into the quantitative data, experimental methodologies, and relevant signaling pathways to provide a comprehensive comparative analysis.
Data Presentation: this compound vs. Clobenpropit
The following tables summarize the key quantitative data from a comparative study on the effects of this compound and clobenpropit on human breast cancer cell lines.
Table 1: Comparative Efficacy in Breast Cancer Cell Lines (48h Treatment)
| Compound | Target Cell Lines | IC50 (µM) | Apoptosis Induction (Caspase-3/7 Activation) |
| This compound | MDA-MB-231 (ER-), MCF7 (ER+) | ~10 | Potent Induction |
| Clobenpropit | MDA-MB-231 (ER-), MCF7 (ER+) | ~50 | Slight Induction |
ER-: Estrogen Receptor Negative; ER+: Estrogen Receptor Positive
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative study of this compound and clobenpropit.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of this compound and clobenpropit that inhibits 50% of cell growth (IC50) in MDA-MB-231 and MCF7 breast cancer cell lines.
Materials:
-
MDA-MB-231 and MCF7 human breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Clobenpropit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or clobenpropit. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of key executioner caspases in the apoptotic pathway.
Objective: To compare the ability of this compound and clobenpropit to induce apoptosis in breast cancer cells.
Materials:
-
Treated cells from the proliferation assay
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Lysis: After the 48-hour drug treatment, the 96-well plates are equilibrated to room temperature.
-
Reagent Addition: 100 µL of the Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The contents of the wells are mixed on a plate shaker for 30 seconds and then incubated at room temperature for 1 to 2 hours in the dark.
-
Luminescence Measurement: The luminescence of each sample is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. The results are expressed as a fold change in caspase activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
Histamine H3 Receptor Antagonist Signaling Pathway
Histamine H3 receptor (H3R) antagonists, like this compound and clobenpropit, block the inhibitory effect of the H3R. As a presynaptic autoreceptor, H3R activation typically inhibits the synthesis and release of histamine. Antagonism of this receptor leads to increased histamine release, which can then act on other histamine receptors (H1R, H2R, H4R) to elicit various cellular responses. In the context of cancer, the downstream effects can involve modulation of cell proliferation and survival pathways.
OUP-186: A Comparative Analysis Against Standard Breast Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound OUP-186 and the current standard-of-care therapies for breast cancer. The comparison is based on available preclinical data for this compound and established clinical data for standard therapies.
Overview of this compound
This compound is a non-imidazole histamine H3 receptor (H3R) antagonist.[1] Preclinical studies have investigated its potential as an anti-cancer agent in breast cancer cell lines. The proposed mechanism of action involves the suppression of cancer cell proliferation and the induction of apoptosis.[1] It has been evaluated in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines.[1]
Mechanism of Action: A Divergent Approach
Standard breast cancer therapies are largely guided by the molecular subtype of the tumor, primarily hormone receptor (HR) status and human epidermal growth factor receptor 2 (HER2) status. This compound introduces a different mechanistic approach by targeting the histamine H3 receptor.
This compound Signaling Pathway
The proposed mechanism of this compound involves the antagonism of the H3 receptor, which is believed to play a role in breast cancer cell proliferation.[1] By blocking this receptor, this compound is suggested to inhibit downstream signaling pathways that promote cell growth and survival, ultimately leading to caspase-dependent apoptosis.[1]
Caption: Proposed mechanism of this compound action.
Standard Cancer Therapies: A Subtype-Specific Approach
The standard of care for breast cancer is well-established and tailored to the specific subtype of the disease.
Estrogen Receptor-Positive (ER+) Breast Cancer
For ER+ breast cancer, the primary treatment modality is endocrine therapy, which aims to block estrogen-driven tumor growth.[2][3][4]
-
Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which competitively inhibit estrogen binding to the ER.[3][5]
-
Aromatase Inhibitors (AIs): Including letrozole, anastrozole, and exemestane, which block the production of estrogen in postmenopausal women.[3][4][6]
-
Selective Estrogen Receptor Degraders (SERDs): Like fulvestrant, which bind to and promote the degradation of the estrogen receptor.[3][6]
-
CDK4/6 Inhibitors: Palbociclib, ribociclib, and abemaciclib are often used in combination with endocrine therapy to block cell cycle progression.[5][6]
Estrogen Receptor-Negative (ER-) Breast Cancer
Treatment for ER- breast cancer depends on the status of other markers like HER2 and whether the cancer is triple-negative.
-
Chemotherapy: This remains a cornerstone of treatment for ER- breast cancer.
-
Targeted Therapy: For HER2-positive breast cancer, therapies targeting the HER2 protein, such as trastuzumab, are standard.
-
Immunotherapy: For triple-negative breast cancer (TNBC), immune checkpoint inhibitors may be used in certain situations.
Comparative Data Presentation
The following tables summarize the available preclinical data for this compound and provide a general comparison with standard therapies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Compound | Cell Line (ER Status) | IC50 (48h) | Apoptosis Induction |
| This compound | MDA-MB-231 (ER-) | ~10 µM | Potent activation of caspase-3/7 |
| MCF7 (ER+) | ~10 µM | Potent activation of caspase-3/7 | |
| Clobenpropit | MDA-MB-231 (ER-) | ~50 µM | Slight induction of cell death |
| MCF7 (ER+) | ~50 µM | Slight induction of cell death |
Data sourced from a 2016 preclinical study.[1]
Table 2: Comparative Overview of this compound and Standard Breast Cancer Therapies
| Feature | This compound (Preclinical) | Standard Endocrine Therapy (ER+) | Standard Chemotherapy (ER-) |
| Target | Histamine H3 Receptor | Estrogen Receptor/Estrogen Synthesis | DNA replication, cell division |
| Mechanism | H3R antagonism, apoptosis induction | Blockade of estrogen-driven proliferation | Cytotoxicity |
| Applicability | ER+ and ER- cell lines | ER+ breast cancer | Primarily ER- breast cancer |
| Clinical Data | Not available | Extensive clinical trial data | Extensive clinical trial data |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: General workflow for MTT/XTT cell proliferation assays.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (MDA-MB-231 and MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound, clobenpropit, or a vehicle control.
-
Incubation: The plates are incubated for 48 hours.
-
Reagent Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[7]
-
Formazan Formation: Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (MTT only): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The intensity of the color is proportional to the number of viable cells.
Caspase-3/7 Activation Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: General workflow for a luminescent caspase-3/7 assay.
Detailed Steps:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the proliferation assay.
-
Reagent Addition: A reagent containing a pro-luminescent caspase-3/7 substrate (e.g., a tetrapeptide sequence like DEVD) is added to each well.[9]
-
Substrate Cleavage: In apoptotic cells, active caspase-3 and -7 cleave the substrate, releasing a luminescent molecule (e.g., aminoluciferin).[9]
-
Signal Generation: The released molecule is then used by a luciferase enzyme, also present in the reagent, to generate a light signal.
-
Luminescence Measurement: The intensity of the luminescent signal is measured using a luminometer and is directly proportional to the amount of active caspase-3 and -7.
Conclusion
This compound represents a novel investigational approach for the treatment of breast cancer by targeting the histamine H3 receptor. Preclinical data indicate its potential to inhibit the proliferation of both ER+ and ER- breast cancer cells and to induce apoptosis. However, it is crucial to note that this is based on limited in vitro data. In contrast, standard cancer therapies have a well-established foundation of extensive clinical evidence demonstrating their efficacy and defining their roles in the treatment of specific breast cancer subtypes. Further research, including in vivo studies and clinical trials, is necessary to determine the therapeutic potential and safety profile of this compound and to understand how it might compare to or complement existing treatment paradigms in breast cancer.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Current medical treatment of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Therapies for the Treatment of Advanced/Metastatic Estrogen Receptor-Positive Breast Cancer: Current Situation and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Unveiling the Role of Caspase-3/7 in OUP-186 Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OUP-186's ability to induce apoptosis through caspase-3/7 activation against other known apoptosis-inducing agents. The included data and experimental protocols are intended to support further research and development in oncology and related fields.
This compound: A Potent Inducer of Caspase-3/7 Mediated Apoptosis
This compound, a histamine H3 receptor (H3R) antagonist, has been identified as a potent inducer of apoptosis in breast cancer cells.[1][2][3] The primary mechanism of this induced cell death is the activation of the executioner caspases, caspase-3 and caspase-7. These proteases are central to the dismantling of the cell during programmed cell death. In comparative studies, this compound has demonstrated significantly more potent induction of apoptosis compared to other H3R antagonists like clobenpropit. While this compound is a potent activator of caspase-3/7, clobenpropit has been shown to only slightly induce cell death.[1][3]
Comparative Analysis of Caspase-3/7 Activation
To contextualize the apoptotic potential of this compound, this section compares its activity with well-established apoptosis inducers, staurosporine and doxorubicin, in common breast cancer cell lines. Although specific fold-change data for this compound is not publicly available, its described "potent" activity suggests a significant induction of caspase-3/7.
| Compound | Cell Line | Concentration | Time Point | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |
| This compound | Breast Cancer Cells | ~10 µM (IC50) | 48h | Potent Induction (Qualitative) | [1][2] |
| Clobenpropit | Breast Cancer Cells | ~50 µM (IC50) | 48h | Slight Induction (Qualitative) | [1] |
| Staurosporine | MDA-MB-231 | 333 nM | ~6h (Peak) | Significant Induction (Quantitative data available) | [4] |
| Doxorubicin | MDA-MB-231 | 1 µg/ml | 24h | ~5.7-fold | [5] |
| Doxorubicin | MCF-7 | 1 µg/ml | 24h | ~4.7-fold | [5] |
Proposed Signaling Pathway for this compound Induced Apoptosis
This compound, by acting as a histamine H3 receptor antagonist, is proposed to initiate a signaling cascade that culminates in the activation of caspase-3/7 and apoptosis. This pathway likely involves the inhibition of pro-survival signaling pathways and the activation of the intrinsic mitochondrial apoptosis pathway.
Experimental Workflow & Protocols
The following section details a standard protocol for quantifying caspase-3/7 activity, a crucial step in confirming the pro-apoptotic effects of compounds like this compound.
Caspase-3/7 Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding: Seed breast cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., clobenpropit, staurosporine, doxorubicin) in culture medium. Add the desired concentrations to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Assay Reagent directly to each well.
-
Incubation and Lysis: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control.
References
- 1. Caspase-dependent cell death-associated release of nucleosome and damage-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. a3 receptor antagonist: Topics by Science.gov [science.gov]
- 4. sartorius.com.cn [sartorius.com.cn]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Novel Anti-Cancer Compounds: Sotorasib, Trastuzumab Deruxtecan, and Nivolumab
In the rapidly evolving landscape of oncology, novel anti-cancer compounds are continuously emerging, offering new hope for patients. This guide provides a comparative overview of three such innovative therapies: Sotorasib, a targeted KRAS inhibitor; Trastuzumab deruxtecan, a HER2-directed antibody-drug conjugate; and Nivolumab, an immune checkpoint inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their distinct mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Comparative Efficacy and Clinical Data
The clinical performance of these agents varies significantly based on their mechanism of action and the specific cancer type and patient population. Below is a summary of key quantitative data from pivotal clinical trials.
| Compound | Mechanism of Action | Target Patient Population | Key Efficacy Data |
| Sotorasib (Lumakras) | Covalent inhibitor of KRAS G12C | Patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy. | In a clinical trial, the objective response rate was 36% in patients with KRAS G12C-mutated NSCLC. The median progression-free survival was 6.8 months.[1] |
| Trastuzumab deruxtecan (T-DXd; Enhertu) | Antibody-drug conjugate targeting HER2 | Patients with HER2-positive unresectable or metastatic breast cancer who have received two or more prior anti-HER2-based regimens. It has also shown potent anti-tumor activity in various solid tumors with different levels of HER2 expression.[1] | In a pivotal trial for HER2-positive metastatic breast cancer, the objective response rate was 60.9%. The median progression-free survival was 16.4 months. |
| Nivolumab (Opdivo) | Programmed death receptor-1 (PD-1) blocking antibody | Approved for various cancers, including melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma, and others. For example, in previously treated advanced NSCLC, it is a standard of care. | In a key clinical trial for previously treated advanced NSCLC, the three-year survival rate was significantly improved compared to chemotherapy.[2] Nivolumab has demonstrated therapeutic benefit against a broad spectrum of malignancies.[2] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct interactions with cellular signaling pathways.
Sotorasib directly targets the mutated KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Trastuzumab deruxtecan utilizes a dual mechanism. The trastuzumab component binds to the HER2 receptor on cancer cells, while the deruxtecan payload, a potent topoisomerase I inhibitor, is internalized and causes DNA damage, leading to apoptosis.
Nivolumab functions by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This action releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[2]
Caption: Simplified signaling pathways for Sotorasib, Trastuzumab Deruxtecan, and Nivolumab.
Experimental Protocols
The evaluation of these anti-cancer compounds relies on a suite of standardized in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cancer cell lines with the relevant molecular target (e.g., KRAS G12C mutation for Sotorasib, HER2 expression for Trastuzumab deruxtecan) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound for 72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells expressing the target of interest.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
Caption: Standard experimental workflows for in vitro and in vivo evaluation of anti-cancer compounds.
Conclusion
Sotorasib, Trastuzumab deruxtecan, and Nivolumab exemplify the progress in precision oncology and immunotherapy. Their distinct mechanisms of action necessitate tailored experimental approaches for evaluation and patient selection. While direct cross-compound comparisons are challenging due to their different targets and indications, this guide provides a foundational understanding of their individual characteristics and the methodologies used to assess their anti-cancer potential. Future research will likely focus on combination therapies and the identification of biomarkers to further optimize the clinical application of these and other novel anti-cancer agents.
References
Independent Verification of OUP-186 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings on OUP-186, a histamine H3 receptor antagonist, and its effects on breast cancer cell lines. The primary source of information is the study titled "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines." While a direct independent verification or replication study of these specific findings has not been identified through available literature searches, this guide offers a comparison with related research and discusses the broader context of histamine receptor antagonists in cancer therapy.
Disclaimer: The full text of the original this compound research paper could not be located through the conducted searches. Therefore, the detailed experimental protocols from the primary study are not available. The methodologies described herein are generalized protocols based on standard laboratory techniques for the types of experiments mentioned in the study's abstract.
Data Presentation: this compound vs. Clobenpropit
The original study compared the efficacy of this compound, a non-imidazole H3R antagonist, with clobenpropit, an imidazole-containing H3R antagonist, in suppressing the proliferation of breast cancer cells. The following table summarizes the key quantitative findings mentioned in the research abstract.
| Compound | Target | Cell Lines | Efficacy (IC50 at 48h) | Apoptosis Induction (Caspase-3/7 Activation) |
| This compound | Histamine H3 Receptor (Antagonist) | MDA-MB-231 (ER-), MCF7 (ER+) | ~10 µM | Potent induction |
| Clobenpropit | Histamine H3 Receptor (Antagonist) | MDA-MB-231 (ER-), MCF7 (ER+) | ~50 µM | Slight induction |
Experimental Protocols (Generalized)
Below are generalized methodologies for the key experiments likely performed in the this compound study, based on common practices in cell biology and cancer research.
Cell Culture and Proliferation Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding: Human breast cancer cell lines (MDA-MB-231 and MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (e.g., 37°C, 5% CO2).
-
Treatment: The cells are then treated with varying concentrations of this compound, clobenpropit, or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Reagent Addition: A proliferation reagent (e.g., MTT, WST-1) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
Caspase-3/7 Activation Assay (Apoptosis Detection)
-
Cell Treatment: Breast cancer cells are seeded in a 96-well plate and treated with this compound, clobenpropit, or a control substance for a defined time.
-
Reagent Addition: A luminogenic or fluorogenic substrate for caspase-3 and caspase-7 is added to the wells.
-
Signal Detection: If caspases-3 and -7 are active (a hallmark of apoptosis), they will cleave the substrate, generating a luminescent or fluorescent signal.
-
Measurement: The signal is measured using a luminometer or fluorometer. The intensity of the signal is proportional to the level of caspase-3/7 activity and, therefore, the extent of apoptosis.
Visualizations
Proposed Signaling Pathway for this compound in Breast Cancer Cells
Caption: Proposed mechanism of this compound in breast cancer cells.
General Experimental Workflow for Comparing this compound and Clobenpropit
Caption: General workflow for comparing this compound and clobenpropit.
OUP-186: A Comparative Analysis of a Novel Histamine H3 Receptor Antagonist in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OUP-186's efficacy against other histamine H3 receptor (H3R) antagonists, supported by experimental data. This compound is a potent and selective non-imidazole antagonist of the human histamine H3 receptor, investigated for its anti-proliferative effects in breast cancer cell lines. [1]
Histamine, a well-known mediator in allergic reactions and gastric acid secretion, has also been implicated in the proliferation of breast cancer cells through its interaction with histamine receptors.[1] The H3 receptor, in particular, has emerged as a potential therapeutic target in oncology.[1] This guide focuses on the in-vitro efficacy of this compound, primarily drawing from a key study that benchmarks its performance against clobenpropit, an imidazole-based H3R antagonist.
Comparative Efficacy in Breast Cancer Cell Lines
A pivotal study provides the primary data for this compound's efficacy. The research compared the effects of this compound and clobenpropit on the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.
Key Findings:
-
Inhibition of Proliferation: Both this compound and clobenpropit were found to suppress the proliferation of breast cancer cells.[1]
-
Potency: this compound demonstrated significantly higher potency in inhibiting cell proliferation compared to clobenpropit. The half-maximal inhibitory concentration (IC50) for this compound was approximately 10 µM at 48 hours, whereas for clobenpropit it was around 50 µM.[1]
-
Induction of Apoptosis: this compound was a potent inducer of caspase-dependent apoptotic cell death, as evidenced by the activation of caspase-3/7. In contrast, clobenpropit only slightly induced cell death.[1]
-
H3R Specificity: The anti-proliferative effect of this compound was confirmed to be mediated through the H3 receptor. Treatment with an H3R agonist, (R)-(-)-α-methylhistamine, increased cell proliferation, and this effect was blocked by this compound.[1] Furthermore, agents acting on the histamine H4 receptor did not affect breast cancer cell proliferation, highlighting the specificity of the H3R pathway in this context.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the comparative study of this compound and clobenpropit.
| Compound | Target | Cell Lines | Assay | Key Parameter | Value | Reference |
| This compound | Histamine H3 Receptor (Antagonist) | MCF-7, MDA-MB-231 | Cell Proliferation | IC50 (48h) | ~10 µM | [1] |
| Clobenpropit | Histamine H3 Receptor (Antagonist) | MCF-7, MDA-MB-231 | Cell Proliferation | IC50 (48h) | ~50 µM | [1] |
| This compound | - | MCF-7, MDA-MB-231 | Apoptosis | Caspase-3/7 Activation | Potent Induction | [1] |
| Clobenpropit | - | MCF-7, MDA-MB-231 | Apoptosis | Caspase-3/7 Activation | Slight Induction | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: H3R antagonism by this compound blocks pro-proliferative signals and induces apoptosis.
Caption: Workflow for determining the IC50 of H3R antagonists on breast cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of this compound.
Cell Culture
-
Cell Lines: Human breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-) were used.
-
Media: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Seeding: Cells were seeded in 96-well plates at a specified density.
-
Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound or clobenpropit.
-
Incubation: The plates were incubated for 48 hours.
-
Quantification: Cell proliferation was assessed using a colorimetric assay with a tetrazolium salt (e.g., WST-8), which is reduced by cellular dehydrogenases to an orange formazan product. The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Caspase-3/7 Activity)
-
Treatment: Cells were treated with this compound or clobenpropit for a specified duration.
-
Detection: Caspase-3/7 activity was measured using a luminogenic substrate that is cleaved by activated caspase-3/7, generating a luminescent signal.
-
Measurement: The luminescence was quantified using a luminometer. An increase in luminescence indicated an induction of apoptosis.
Alternative H3 Receptor Antagonists in Cancer Research
While this compound has shown promise in pre-clinical studies, other H3R antagonists are also being investigated for their anti-neoplastic properties. Clobenpropit, though less potent in the cited breast cancer study, has been shown to inhibit tumor growth in pancreatic cancer and cholangiocarcinoma models.[2][3] The exploration of various H3R antagonists in different cancer types suggests a broader potential for this class of compounds in oncology.
Conclusion
The available data from a single, yet comprehensive, in-vitro study positions this compound as a potent inhibitor of breast cancer cell proliferation, outperforming the comparator compound, clobenpropit. Its ability to induce apoptosis further strengthens its therapeutic potential. However, the core requirement of cross-validation of this compound's efficacy in different labs remains unfulfilled due to the limited number of published studies. Further independent research is necessary to validate these initial findings and to fully understand the therapeutic window and potential of this compound in the treatment of breast cancer. Researchers are encouraged to use the provided protocols as a foundation for such validation studies.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of OUP-186: A Comparative Analysis Against Existing Breast Cancer Therapies
For Immediate Release
In the dynamic landscape of oncology drug development, the preclinical assessment of a novel compound's side effect profile is a critical determinant of its therapeutic potential. This guide offers a comprehensive comparison of the emerging histamine H3 receptor (H3R) antagonist, OUP-186, with existing drugs for breast cancer, providing researchers, scientists, and drug development professionals with a detailed analysis of available preclinical safety data and the methodologies for their evaluation.
Executive Summary
This compound, a non-imidazole histamine H3 receptor antagonist, has demonstrated promising anti-proliferative effects in preclinical breast cancer models. While specific toxicology and in-vivo safety data for this compound remain limited in publicly accessible literature, an analysis of the broader class of H3R antagonists and a direct comparison with the related compound clobenpropit provide initial insights. This report contrasts the potential side effect profile of this compound with standard-of-care treatments for both estrogen receptor (ER)-positive and triple-negative breast cancer, highlighting the distinct mechanisms of action and associated adverse events.
Comparative Side Effect Profile
A summary of the known and anticipated side effect profiles of this compound (inferred from its drug class), clobenpropit, and standard breast cancer therapies is presented below. It is crucial to note that the data for this compound is extrapolated and awaits specific preclinical and clinical validation.
| Drug Class/Compound | Mechanism of Action | Common Side Effects (Preclinical/Clinical) | Serious Adverse Events (Preclinical/Clinical) |
| This compound (inferred) | Histamine H3 Receptor Antagonist | Expected based on class: Insomnia, nausea, headache, potential for neuropsychiatric effects. | Expected based on class: Potential for QT interval prolongation, seizures (at high doses). |
| Clobenpropit | Histamine H3 Receptor Antagonist | In preclinical models, one study reported no adverse health effects in mice, while another noted impaired motor function at high doses.[1] | Data not available. |
| Tamoxifen (ER-Positive) | Selective Estrogen Receptor Modulator (SERM) | Hot flashes, vaginal dryness, sleep problems, weight gain, mood swings.[2] | Endometrial cancer, venous thromboembolism (blood clots), stroke.[3][4] |
| Aromatase Inhibitors (ER-Positive) | Inhibit Estrogen Synthesis | Joint and muscle pain, hot flashes, night sweats, vaginal dryness, bone density loss (osteoporosis).[5][6][7] | Increased risk of bone fractures, cardiovascular events.[7] |
| Chemotherapy (Triple-Negative) | Cytotoxic Agents | Fatigue, hair loss, nausea, vomiting, diarrhea, mouth sores, low blood cell counts (increased infection risk).[8][9][10] | Heart damage, nerve damage (neuropathy), secondary cancers (e.g., leukemia).[9] |
Experimental Protocols
The evaluation of the side effect profiles of novel compounds like this compound involves a standardized set of preclinical and clinical experimental protocols.
Preclinical Toxicology and Safety Pharmacology Studies
-
Acute Toxicity Studies: These studies, often conducted in two rodent species, determine the effects of a single high dose of the drug. Key parameters monitored include mortality, clinical signs of toxicity, and gross pathological changes.
-
Repeat-Dose Toxicity Studies: Conducted over various durations (sub-chronic to chronic), these studies assess the effects of repeated drug administration. They involve detailed clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.
-
Safety Pharmacology Core Battery: This set of studies investigates the potential effects of the drug on vital organ systems, including:
-
Central Nervous System: Assessed through functional observation batteries (e.g., Irwin test) and specific behavioral tests.
-
Cardiovascular System: Evaluated by monitoring blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, telemetered animals.
-
Respiratory System: Assessed by measuring respiratory rate, tidal volume, and other parameters using methods like whole-body plethysmography.
-
-
Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the compound's potential to damage genetic material. This typically includes the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
Clinical Trial Monitoring
-
Phase I Clinical Trials: The primary objective is to assess the safety, tolerability, and pharmacokinetic profile of the new drug in a small group of healthy volunteers or patients. Dose-escalation studies are performed to determine the maximum tolerated dose (MTD). Adverse events are meticulously recorded at all dose levels.
-
Phase II and III Clinical Trials: In larger patient populations, the efficacy of the drug is evaluated, and the side effect profile is further characterized. Standardized systems for grading the severity of adverse events, such as the Common Terminology Criteria for Adverse Events (CTCAE), are used.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in assessing the safety of a new drug candidate, the following diagrams are provided.
Conclusion
The development of this compound as a potential therapeutic for breast cancer warrants a thorough investigation of its safety profile. While direct comparative data is currently sparse, an understanding of its mechanism of action as a histamine H3 receptor antagonist allows for an initial, inferred comparison with existing breast cancer treatments. The side effect profiles of standard-of-care therapies such as tamoxifen, aromatase inhibitors, and chemotherapy are well-characterized and serve as a benchmark for the development of novel agents. As more preclinical and clinical data on this compound and other non-imidazole H3R antagonists become available, a more definitive comparative analysis will be possible. Continued research focusing on the in-vivo safety and toxicology of this compound is essential to determine its potential role in the clinical management of breast cancer.
References
- 1. Triple-Negative Breast Cancer Treatment: What to Expect [healthline.com]
- 2. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen related side effects and their impact on breast cancer incidence: A retrospective analysis of the randomised IBIS-I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 5. komen.org [komen.org]
- 6. Breast Cancer Prevention: Aromatase Inhibitors | American Cancer Society [cancer.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. moffitt.org [moffitt.org]
- 9. Chemotherapy for breast cancer - Mayo Clinic [mayoclinic.org]
- 10. breastcancer.org [breastcancer.org]
OUP-186: A Comparative Guide to its Selectivity for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist, with other known H3R antagonists. The information presented herein is intended to offer an objective overview of this compound's selectivity profile based on available experimental data, aiding researchers in their evaluation of this compound for therapeutic development and further investigation.
Executive Summary
Comparative Selectivity of H3 Receptor Antagonists
The following table summarizes the binding affinities (Kᵢ in nM) of this compound and comparator compounds for the four subtypes of histamine receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound | Histamine H1 Receptor (Kᵢ in nM) | Histamine H2 Receptor (Kᵢ in nM) | Histamine H3 Receptor (Kᵢ in nM) | Histamine H4 Receptor (Kᵢ in nM) |
| This compound | Data not available | Data not available | Potent antagonist (Specific Kᵢ not available) ~10,000 (IC₅₀ in a functional assay)[1] | No activity[1] |
| Pitolisant | >10,000 | >10,000 | 0.16 | >10,000 |
| Thioperamide | >10,000 | >10,000 | 4.3 | 27 |
| Clobenpropit | Data not available | Data not available | ~0.4 (pKi = 9.4) | Active (Specific Kᵢ not available) |
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. Radioligand binding assays are the gold standard for quantifying this interaction.
Radioligand Competition Binding Assay
This method is employed to determine the affinity of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific histamine receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human histamine receptor subtype of interest (e.g., H1, H2, H3, or H4).
-
A high-affinity radioligand specific for the receptor subtype (e.g., [³H]-Mepyramine for H1R, [¹²⁵I]-Iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R).
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold incubation buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the incubation buffer. A control group without the test compound is included to determine total binding, and another set with a high concentration of a known non-radioactive ligand is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
Upon activation by histamine, the H3 receptor couples to the Gαi/o subunit of the G protein complex. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound is a promising selective histamine H3 receptor antagonist. While detailed quantitative data on its binding affinity across all histamine receptor subtypes is limited in publicly available literature, initial findings highlight its potency and selectivity for the H3 receptor with a lack of activity at the H4 receptor[1]. Further comprehensive in vitro pharmacological profiling of this compound against a broad panel of receptors and enzymes would provide a more complete understanding of its selectivity and potential off-target effects. The comparative data provided in this guide serves as a valuable resource for researchers considering this compound for their studies and highlights the need for further characterization to fully elucidate its therapeutic potential.
References
OUP-186: A Comprehensive In Vitro Efficacy Analysis in Breast Cancer Cells
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides an in-depth comparison of the long-term in vitro efficacy of OUP-186, a novel non-imidazole histamine H3 receptor (H3R) antagonist, against other H3R antagonists in breast cancer cell lines. Experimental data on cell proliferation and apoptosis are presented, alongside detailed methodologies for key experiments to facilitate reproducibility. The guide also elucidates the proposed signaling pathway of this compound, offering a complete picture of its mechanism of action at the cellular level.
Comparative Efficacy of H3 Receptor Antagonists on Breast Cancer Cell Proliferation
The anti-proliferative efficacy of this compound has been evaluated against other H3R antagonists in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency, with lower values indicating higher potency.
A study directly comparing this compound with the imidazole-based H3R antagonist clobenpropit in MCF-7 (ER+) and MDA-MB-231 (TNBC) human breast cancer cell lines revealed the superior potency of this compound. After 48 hours of treatment, this compound demonstrated an approximate IC50 of 10 µM, while clobenpropit's IC50 was found to be around 50 µM in both cell lines[1]. This indicates that this compound is roughly five times more potent at inhibiting the proliferation of these breast cancer cells in vitro.
Further studies on other H3R antagonists in the MDA-MB-231 cell line provide additional context for this compound's efficacy. The H3R and H4R antagonist thioperamide was shown to completely inhibit histamine-induced proliferation of MDA-MB-231 cells at a concentration of 10 µM[2]. A newer series of H3R antagonists, the LINS01 compounds, have also been tested in MDA-MB-231 cells, with LINS01023 showing an IC50 of 5.2 ± 1.2 µM in a clonogenic assay, suggesting a comparable or slightly higher potency than this compound in this specific assay[3]. It is important to note that direct comparisons are best made when compounds are tested under identical experimental conditions.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | MCF-7, MDA-MB-231 | 48 hours | ~10 | [1] |
| Clobenpropit | MCF-7, MDA-MB-231 | 48 hours | ~50 | [1] |
| Thioperamide | MDA-MB-231 | Not specified | 10 (complete inhibition) | [2] |
| LINS01023 | MDA-MB-231 | Not specified | 5.2 ± 1.2 | [3] |
Mechanism of Action: Induction of Apoptosis and Signaling Pathway
Beyond its anti-proliferative effects, this compound has been shown to potently induce caspase-dependent apoptosis in breast cancer cells[1]. This was demonstrated by the activation of caspase-3/7, key executioner caspases in the apoptotic cascade. In contrast, clobenpropit only slightly induced cell death, highlighting a significant mechanistic difference between these two H3R antagonists[1].
The anti-tumor effects of H3R antagonists are believed to be mediated through the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. Studies on H3R antagonists in various cancers, including non-small cell lung cancer, have implicated the PI3K/Akt/mTOR and MEK/ERK signaling pathways as key targets[4][5]. Inhibition of the H3 receptor leads to the downregulation of these pathways, which in turn can suppress cell growth and induce apoptosis. The effect of this compound is blocked by the presence of an H3R agonist, confirming its mechanism of action is mediated through this receptor[1].
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-cancer effects.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for the key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described in the cell proliferation assay protocol (steps 1 and 2). It is advisable to use a white-walled plate for luminescence-based assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Programme and Abstract book - Antitumoral properties of novel histamine H3 receptor antagonists for breast cancer treatment - CONICET [bicyt.conicet.gov.ar]
- 4. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR and Raf/MEK/ERK pathways in the treatment of breast cancer [en-cancer.fr]
Safety Operating Guide
Essential Safety and Disposal Procedures for OUP-186
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for OUP-186, a histamine H3 receptor antagonist utilized in laboratory research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Waste Identification and Segregation
Proper identification and segregation of this compound waste is the critical first step in its safe disposal. All materials that have come into contact with this compound must be considered hazardous waste.
-
Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weigh boats, and any other solid materials that have been in direct contact with the compound.
-
Liquid Waste: Solutions containing this compound, solvents used to dissolve this compound, and the first rinse of any container that held the compound.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
-
-
Segregation Practices:
-
Never mix this compound waste with non-hazardous laboratory trash.
-
Keep solid and liquid waste streams separate.
-
Do not mix this compound waste with other incompatible chemical waste. For instance, chlorinated solvents should be segregated from non-chlorinated solvents.[1]
-
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound waste to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required. |
| Lab Coat | A fully buttoned lab coat must be worn to protect from skin contact. |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following procedure outlines the safe collection and disposal of this compound waste. This process should be conducted in a designated area, preferably within a chemical fume hood.
-
Container Preparation:
-
Select a waste container that is compatible with the chemical properties of this compound and any solvents used. For solid waste, a clearly labeled, sealable bag or a rigid container is appropriate. For liquid waste, use a leak-proof, screw-cap container.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[2]
-
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid waste container.
-
Liquid Waste: Pour liquid waste into the designated liquid waste container using a funnel to prevent spills. The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[3]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[4][5] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[3][4]
-
-
Container Management:
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit (typically six months), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[6]
-
Experimental Protocols
The primary "experiment" in this context is the safe and compliant disposal of a hazardous research chemical. The detailed methodology is provided in the "Step-by-Step Disposal Protocol" above. Adherence to these steps is crucial for laboratory safety and regulatory compliance.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical flow for the safe disposal of this compound waste.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for OUP-186
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of OUP-186, a non-imidazole histamine H3 receptor antagonist. The following procedures are based on the safety profiles of analogous compounds, such as Pitolisant and Ciproxifan, to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this compound. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Mitigation
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment and engineering controls to mitigate potential hazards.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Engineering Controls & Work Practices |
| Inhalation | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] Lab coat or disposable gown. | Avoid direct contact with skin.[1] Wash hands thoroughly after handling.[2] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles.[1][3] | Use of a face shield is recommended when there is a risk of splashing. |
| Ingestion | Not applicable (eating and drinking are prohibited in laboratory settings). | Do not eat, drink, or smoke in areas where chemicals are handled.[2] |
This compound Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect containers for damage or leaks upon arrival. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] |
| Dispensing | Weigh and dispense in a designated area, preferably within a fume hood, to minimize dust or aerosol generation. |
| General Handling | Avoid inhalation of dust or vapors.[1] Avoid contact with eyes, skin, and clothing.[1] |
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure to this compound.
| Emergency Scenario | First Aid & Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and clean the spill site. |
| Large Spill | Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for large chemical spills. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated Materials | All disposable PPE, absorbent materials, and empty containers should be placed in a sealed, labeled hazardous waste container. |
Experimental Protocols Cited
The safety recommendations provided are based on established protocols for handling similar chemical compounds. Specific experimental use of this compound should be guided by a detailed, risk-assessed protocol developed by the principal investigator.
Visualizing Safe Handling and Emergency Response
The following diagrams illustrate the standard operational workflow for handling this compound and the procedural steps for responding to an accidental spill.
Caption: Standard operational workflow for handling this compound.
Caption: Emergency response protocol for an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
